12-OxoETE
Description
Structure
3D Structure
Propriétés
Numéro CAS |
108437-64-5 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |
Clé InChI |
GURBRQGDZZKITB-VXBMJZGYSA-N |
SMILES isomérique |
CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |
Apparence |
Assay:≥90%A solution in ethanol |
Description physique |
Solid |
Synonymes |
12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |
Origine du produit |
United States |
Foundational & Exploratory
The Biological Function of 12-OxoETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE). As a downstream metabolite in the 12-lipoxygenase (12-LOX) pathway, this compound has emerged as a significant signaling molecule implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of this compound, with a particular focus on its roles in inflammation and cancer. We delve into its biosynthesis and metabolism, receptor-mediated signaling pathways, and quantifiable biological activities. Detailed experimental protocols for key assays and visual representations of signaling cascades are provided to facilitate further research and therapeutic development targeting this pathway.
Introduction
Eicosanoids, a class of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids, are critical regulators of cellular function in health and disease. The 12-lipoxygenase (12-LOX) pathway gives rise to a series of bioactive lipids, including the hydroxyeicosatetraenoic acids (HETEs) and their oxidized derivatives. Among these, this compound has garnered increasing attention for its potent biological activities. This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's biological functions, mechanisms of action, and methods for its study.
Biosynthesis and Metabolism of this compound
This compound is not a primary product of arachidonic acid metabolism but is rather formed from its precursor, 12-HETE. The biosynthetic and metabolic pathways are crucial for regulating the local concentrations and, consequently, the biological activity of this compound.
Biosynthesis:
The primary route for this compound formation involves the oxidation of 12-HETE. This conversion is catalyzed by a microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase.[1] This enzymatic step converts the hydroxyl group at the 12th carbon of 12-HETE into a keto group, yielding this compound. This process has been observed in various cell types, including porcine polymorphonuclear leukocytes, rabbit and cow corneal epithelium, and mouse keratinocytes.[1]
Alternatively, this compound can be formed non-enzymatically from 12-hydroperoxyeicosatetraenoic acid (12-HpETE), the initial product of the 12-LOX enzyme.[1]
Metabolism:
Once formed, this compound can be further metabolized, leading to a modulation of its biological activity. A key metabolic pathway involves the reduction of the 10,11-double bond by a cytosolic NADH-dependent 12-oxoeicosanoid Δ10-reductase, forming 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE).[1][2] Subsequently, a 12-ketoreductase can reduce the keto group of 12-oxo-ETrE to a hydroxyl group, yielding 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-HETrE.[1][2]
Figure 1: Biosynthesis and metabolism of this compound.
Biological Functions and Signaling Pathways
This compound exerts its biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. These interactions trigger downstream signaling cascades that modulate a range of cellular processes, most notably inflammation and cancer progression.
Role in Inflammation
This compound is recognized as a modulator of inflammatory responses, primarily through its actions on leukocytes.
Chemotaxis and Leukocyte Activation:
This compound, along with its precursor 12-HETE, can stimulate the directed migration (chemotaxis) of neutrophils.[2] While its chemotactic activity is considered modest compared to other chemoattractants, it contributes to the overall inflammatory milieu.[1]
Calcium Mobilization:
An early event in leukocyte activation is the mobilization of intracellular calcium. This compound has been shown to induce a rapid, dose-dependent increase in cytoplasmic free calcium in human neutrophils, with effects detectable at concentrations of 10⁻⁸ M or greater.[3] This effect is thought to be mediated, at least in part, through the leukotriene B4 (LTB4) receptor 2 (BLT2).[4]
Role in Cancer
The 12-LOX pathway and its metabolites, including 12-HETE and by extension this compound, are increasingly implicated in cancer biology.
Cell Proliferation and Survival:
Signaling initiated by the 12-LOX pathway can promote cancer cell proliferation and survival. This is often mediated through the activation of pro-survival signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and NF-κB pathways.[1]
Metastasis:
12-HETE has been shown to enhance tumor cell metastasis, and while the specific role of this compound in this process is less defined, it is likely to contribute to the overall pro-metastatic environment created by the 12-LOX pathway.
Receptor-Mediated Signaling
The biological effects of this compound are transduced through interactions with several receptors.
G Protein-Coupled Receptors (GPCRs):
-
GPR31: While primarily identified as the receptor for 12(S)-HETE, the structural similarity of this compound suggests potential interaction. Activation of GPR31 by 12(S)-HETE leads to the activation of Gαi/o proteins, resulting in the stimulation of the MAPK/ERK and NF-κB signaling pathways.[1]
-
Leukotriene B4 Receptor 2 (BLT2): this compound is recognized as an agonist for the BLT2 receptor, a low-affinity receptor for LTB4.[4] This interaction is implicated in the chemotactic and calcium-mobilizing effects of this compound in neutrophils.[1][4]
Figure 2: this compound signaling through GPCRs.
Nuclear Receptors:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound has been shown to activate PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[5] The activation of PPARγ by this compound suggests a potential role in modulating gene expression related to these processes.
Figure 3: this compound signaling through PPARγ.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Receptor Binding Affinities and Potencies
| Ligand | Receptor/Assay | Value | Cell Type/System | Reference |
| 12(S)-HETE | GPR31 | Kd = 4.8 nM | PC3 human prostate cancer cells | [4] |
| 5-oxo-12S-HETE | Inhibition of 5-oxo-ETE-induced calcium mobilization | IC50 = 0.5 µM | Human neutrophils | |
| This compound | Calcium Mobilization | Detectable at ≥ 10⁻⁸ M | Human neutrophils | [3] |
Table 2: Biological Activity Data
| Compound | Biological Activity | Potency/Effect | Cell Type | Reference |
| This compound | Neutrophil Chemotaxis | Modest activity | Human neutrophils | [1] |
| This compound | Neutrophil Calcium Mobilization | Induces rapid, dose-dependent increase | Human neutrophils | [3] |
| 12(R)-HETE | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.1 (vs. 5-HETE=1) | Human neutrophils | [4] |
| 12(S)-HETE | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.01 (vs. 5-HETE=1) | Human neutrophils | [4] |
| This compound | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.003 (vs. 5-HETE=1) | Human neutrophils | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the chemotactic potential of this compound on isolated human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Boyden chambers with polycarbonate filters (5 µm pore size)
-
This compound
-
Chemoattractant (e.g., fMLP as a positive control)
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining erythrocytes.
-
Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control (fMLP) in HBSS with Ca²⁺/Mg²⁺.
-
Add 30 µL of the test compounds or control to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the filter and wipe the cells from the upper side of the filter.
-
Stain the migrated cells on the lower side of the filter with Calcein-AM.
-
Lyse the stained cells and measure the fluorescence using a fluorescence plate reader.
-
Calculate the chemotactic index as the fold increase in migration in response to the chemoattractant compared to the buffer control.
-
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Isolated human neutrophils (as described in 5.1)
-
HBSS with Ca²⁺/Mg²⁺
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Cell Loading:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 1-2 x 10⁶ cells/mL.
-
Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL.
-
-
Measurement:
-
Place the cell suspension in a cuvette in a fluorimeter or in the wells of a black-walled microplate for a plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired concentration and record the change in fluorescence over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at ~516 nm emission.
-
Add ionomycin as a positive control to determine the maximal calcium response.
-
Add EGTA to chelate extracellular calcium and determine the contribution of intracellular calcium stores.
-
PPARγ Transactivation Assay
This protocol describes a reporter gene assay to assess the ability of this compound to activate PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
PPARγ expression vector
-
RXRα expression vector
-
PPAR-responsive element (PPRE)-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Rosiglitazone (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate growth medium.
-
Seed cells into 24-well plates.
-
Co-transfect the cells with the PPARγ expression vector, RXRα expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Conclusion
This compound is a biologically active lipid mediator with significant roles in inflammation and cancer. Its synthesis from 12-HETE and its subsequent metabolism represent key control points in regulating its signaling activities. Through interactions with GPCRs like BLT2 and nuclear receptors such as PPARγ, this compound can modulate critical cellular functions including chemotaxis, calcium signaling, and gene expression. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the complex biology of this compound and to explore its potential as a therapeutic target in inflammatory diseases and oncology. Further research is warranted to fully understand the specific contributions of this compound in various physiological and pathological contexts and to develop selective modulators of its signaling pathways.
References
- 1. Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of 12-OxoETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the eicosanoid family, it is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signal transduction. Understanding the endogenous synthesis pathways of this compound is crucial for elucidating its biological functions and for the development of therapeutic agents targeting its production and activity. This technical guide provides an in-depth overview of the core synthesis pathways of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Synthesis Pathways of this compound
The endogenous synthesis of this compound from arachidonic acid is a multi-step process involving several key enzymes. The primary pathways are initiated by the oxygenation of arachidonic acid by lipoxygenases (LOX) or cytochrome P450 (CYP) enzymes, leading to the formation of 12-hydroxyeicosatetraenoic acid (12-HETE), which is then oxidized to this compound.
Lipoxygenase (LOX) Pathway
The lipoxygenase pathway is a major route for the synthesis of 12-HETE, the immediate precursor of this compound.
-
Formation of 12-Hydroperoxyeicosatetraenoic Acid (12-HpETE): Arachidonic acid is first converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This reaction is catalyzed by specific lipoxygenases:
-
Arachidonate 12-lipoxygenase (ALOX12): Predominantly found in platelets and skin, ALOX12 stereo-specifically produces 12(S)-HpETE.
-
Arachidonate 15-lipoxygenase-1 (ALOX15): While primarily producing 15(S)-HpETE, ALOX15 also generates 12(S)-HpETE as a minor product in various tissues.
-
Arachidonate 12-lipoxygenase, 12R type (ALOX12B): Expressed in the skin and cornea, ALOX12B produces the 12(R) stereoisomer, 12(R)-HpETE.
-
-
Reduction to 12-Hydroxyeicosatetraenoic Acid (12-HETE): The unstable 12-HpETE is rapidly reduced to its corresponding stable hydroxyl form, 12-HETE, by ubiquitous cellular glutathione (B108866) peroxidases (GPX).
-
Oxidation to this compound: The final step is the oxidation of the hydroxyl group of 12-HETE to a keto group, forming this compound. This conversion is catalyzed by a microsomal NAD+-dependent enzyme, 12-hydroxyeicosanoid dehydrogenase (12-HEDH) . This enzyme can utilize both 12(S)-HETE and 12(R)-HETE as substrates.[1][2][3]
A cytosolic NAD+-dependent dehydrogenase that converts 13S-hydroxy-9,11-octadecadienoic acid (13S-HODE) to its keto form has also been shown to convert 12S-HETE to this compound, although to a lesser extent than its preferred substrate.[4]
Cytochrome P450 (CYP) Pathway
Cytochrome P450 enzymes offer an alternative route for the synthesis of 12-HETE and can also directly contribute to this compound formation.
-
CYP enzymes can directly hydroxylate arachidonic acid to form a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R stereoisomer often predominating.[2]
-
Certain CYP isoforms can also directly convert 12(S)-HpETE to this compound.[2]
Alternative Pathways
-
Epidermal Lipoxygenase Type 3 (eLOX3): This enzyme can directly convert 12(R)-HpETE to this compound.[1]
-
Heme-Catalyzed Transformation: In the presence of hemoproteins, 12-HpETE can be transformed into this compound.[5]
Quantitative Data
While extensive kinetic data for all enzymes in the this compound synthesis pathway is not available in a consolidated form, the following table summarizes some of the known quantitative information.
| Enzyme/Process | Substrate | Product | Km | Vmax/kcat | Notes |
| 5-Hydroxyeicosanoid Dehydrogenase | 5(S)-HETE | 5-OxoETE | 0.2 µM | - | This enzyme is specific for 5-HETE and does not act on 12-HETE, but provides an example of kinetics for a similar enzyme.[6] |
| Heme-catalyzed transformation in human platelets | Arachidonic Acid (9 µM) | This compound | - | - | Yield of 0.5 to 1% of added arachidonic acid after 5 min incubation at 37°C.[5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Endogenous synthesis pathways of this compound.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation for this compound Analysis
a) Liquid-Liquid Extraction (Bligh and Dyer Method) [7]
-
Homogenize the biological sample (e.g., tissue) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of 0.9% NaCl and mix for an additional minute.
-
Centrifuge at 1,609 x g for 15 minutes to separate the phases.
-
Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the aqueous sample to pH 3.0-3.5 with acetic acid and load it onto the cartridge.
-
Washing: Wash the cartridge with water followed by a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elution: Elute the this compound and other lipids with methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
Quantification of this compound by LC-MS/MS
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
-
MRM Transitions: The precursor ion for this compound is m/z 317.2. Common product ions for fragmentation are m/z 179.1 and m/z 115.2.[8]
-
Internal Standard: A deuterated internal standard, such as 12-HETE-d8, is recommended for accurate quantification.
-
Derivatization of this compound for GC-MS Analysis
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.
-
Methoximation:
-
To the dried lipid extract, add a solution of methoxyamine hydrochloride in pyridine.
-
Heat the mixture to convert the keto group of this compound to a methoxime derivative.
-
-
Silylation:
-
After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture again to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.
-
-
GC-MS Analysis:
-
The derivatized sample can then be injected into the GC-MS for analysis. The resulting derivative is more volatile and thermally stable.
-
Conclusion
The endogenous synthesis of this compound is a complex process involving multiple enzymatic pathways. The lipoxygenase and cytochrome P450 pathways are the primary routes for its production from arachidonic acid. This technical guide provides a comprehensive overview of these pathways, along with available quantitative data and detailed experimental protocols for the analysis of this compound. A thorough understanding of these synthetic routes and analytical methodologies is essential for researchers and drug development professionals working to unravel the biological significance of this compound and to explore its potential as a therapeutic target. Further research is needed to fully characterize the kinetic parameters of all the enzymes involved in this compound synthesis to provide a more complete quantitative picture of its formation in various biological contexts.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism for the formation of dihydro metabolites of 12-hydroxyeicosanoids. Conversion of leukotriene B4 and 12-hydroxy-5,8,10,14-eicosatetraenoic acid to 12-oxo intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]
- 5. Conversion of arachidonic acid into 12-oxo derivatives in human platelets. A pathway possibly involving the heme-catalysed transformation of 12-hydroperoxy-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Cellular Response: A Technical Guide to the Receptors and Binding Sites of 12-OxoETE
For Immediate Release
This technical guide provides a comprehensive overview of the known cellular receptors and binding interactions for 12-oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE), a critical lipid mediator derived from arachidonic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoid signaling pathways and their therapeutic implications.
This compound is an oxidized metabolite of 12-hydroxyeicosatetraenoic acid (12-HETE) and plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and cancer progression. Understanding its interaction with cellular receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways.
This document summarizes the primary receptor targets, presents available quantitative binding and functional data, details relevant experimental protocols, and visualizes the core signaling pathways. It is important to note that while this compound is the primary subject, direct quantitative binding data for this specific ligand is limited in current literature. Therefore, data for its immediate precursor, 12(S)-HETE, is included to provide a more complete picture of the pharmacology of this signaling axis.
Primary Cellular Receptors for this compound and its Precursors
Current research has identified two principal classes of receptors that interact with this compound and its precursor, 12(S)-HETE: the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and G-protein coupled receptors (GPCRs), most notably the Leukotriene B4 Receptor 2 (BLT2).
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a ligand-activated transcription factor that plays a central role in adipogenesis, glucose metabolism, and inflammation. Multiple studies have demonstrated that 12/15-lipoxygenase metabolites, including 12(S)-HETE, can function as endogenous ligands for PPARγ.[1][2] Activation of PPARγ by these lipids generally leads to the transcriptional repression of pro-inflammatory genes. While direct binding studies for this compound are scarce, its structural similarity to other known PPARγ ligands suggests it may act through this receptor. Treatment of cells with exogenous 12(S)-HETE has been shown to increase PPARγ protein levels, nuclear translocation, and DNA-binding activity, leading to neuroprotective and anti-inflammatory effects.[1]
G-Protein Coupled Receptors (GPCRs)
Leukotriene B4 Receptor 2 (BLT2): The BLT2 receptor is a low-affinity receptor for Leukotriene B4 (LTB4) but has been shown to bind with higher affinity to other eicosanoids.[3] It is expressed ubiquitously and mediates a variety of cellular responses. Evidence suggests that this compound and its precursor 12(S)-HETE can signal through BLT2.[4][5] This signaling is often linked to pro-inflammatory responses and cell migration. For instance, 12(S)-HETE can induce calcium mobilization and chemotaxis through BLT2.[4] One study noted that this compound induces a dose-dependent increase in cytoplasmic free calcium, suggesting the involvement of a leukotriene B4 receptor.[6]
GPR31: The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[7] Upon binding 12(S)-HETE, GPR31 couples to Gα(i) proteins and activates downstream signaling cascades, including the ERK1/2 and NFκB pathways, which are involved in cell proliferation and invasion.[7][8] The role of GPR31 in mediating the effects of this compound has not yet been fully elucidated.
Quantitative Data for this compound Precursors and Related Ligands
The following tables summarize the available quantitative data for the binding and functional activity of 12(S)-HETE and other relevant ligands with their respective receptors. Direct binding affinities (Kd, Ki) for this compound are not well-defined in the literature.
Table 1: Receptor Interaction Data for GPCRs
| Ligand | Receptor | Assay Type | Cell Line | Value | Unit | Citation |
|---|---|---|---|---|---|---|
| 12(S)-HETE | GPR31 | Saturation Binding ([³H]12(S)-HETE) | GPR31-transfected cells | 4.8 | Kd (nM) | [7] |
| 12(S)-HETE | GPR31 | GTPγS Coupling | GPR31-transfected cells | 0.28 | EC₅₀ (nM) | [7] |
| 12(S)-HETE | BLT2 | Calcium Mobilization | CHO-BLT2 cells | ~1000 | EC₅₀ (nM) | [4] |
| 12-HHT | BLT2 | Competitive Binding vs [³H]LTB₄ | CHO-BLT2 cells | 2.8 | IC₅₀ (nM) | [9] |
| 12-HHT | BLT2 | Calcium Mobilization | CHO-BLT2 cells | 19 | EC₅₀ (nM) | [9] |
| LTB₄ | BLT2 | Competitive Binding vs [³H]LTB₄ | CHO-BLT2 cells | 25 | IC₅₀ (nM) | [9] |
| LTB₄ | BLT2 | Calcium Mobilization | CHO-BLT2 cells | 142 | EC₅₀ (nM) |[9] |
Table 2: Receptor Interaction Data for PPARγ
| Ligand | Receptor | Assay Type | Cell System | Value/Effect | Unit | Citation |
|---|---|---|---|---|---|---|
| 12(S)-HETE | PPARγ | PPRE-Luciferase Reporter Assay | Primary Cortical Neurons | Dose-dependent increase in activity | 0.1 - 10 µM | [1] |
| 15-oxoETE | PPARγ | TR-FRET Co-regulator Assay | Purified PPARγ LBD | ~20-30 | EC₅₀ (µM) |[10] |
Signaling Pathways
The interaction of this compound and its precursors with their receptors initiates distinct downstream signaling cascades. The diagrams below illustrate the canonical pathways for PPARγ and BLT2.
Caption: Canonical PPARγ signaling pathway activated by lipid ligands.
Caption: Dual signaling pathways of the BLT2 GPCR via Gq and Gi proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's interactions with its receptors. The following sections provide step-by-step protocols for key assays.
Protocol 1: PPARγ Competitive Radioligand Binding Assay
This assay determines the ability of a test compound (e.g., this compound) to compete with a known radiolabeled PPARγ ligand for binding to the receptor's ligand-binding domain (LBD).
Materials:
-
Purified recombinant human PPARγ-LBD (e.g., His-tagged)
-
Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone)
-
Unlabeled test compound (this compound) and reference compound (unlabeled Rosiglitazone)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP
-
Scintillation Proximity Assay (SPA) beads (e.g., Ni-chelate coated for His-tagged proteins)
-
384-well microplates (e.g., FlashPlate®)
-
Automated liquid handling system
-
Microplate scintillation counter
Procedure:
-
Protein Immobilization: Add 50 µL of 5 µM PPARγ-LBD in assay buffer to each well of a 384-well Ni-chelate coated plate. Incubate for 30-60 minutes at room temperature to allow the His-tagged protein to bind to the plate surface.
-
Washing: Discard the protein solution and wash the wells with assay buffer to remove unbound protein.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) and reference compound in assay buffer containing 10% DMSO. Add 25 µL of each dilution to the appropriate wells. For total binding wells, add buffer with 10% DMSO. For non-specific binding (NSB) wells, add a high concentration of unlabeled reference compound.
-
Radioligand Addition: Add 25 µL of the radiolabeled ligand (e.g., 20 nM [³H]-Rosiglitazone) in assay buffer to all wells. The final DMSO concentration should be 5%.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
Detection: Centrifuge the plate briefly and measure the radioactivity in each well using a microplate scintillation counter. The signal is generated only when the radioligand is bound to the receptor immobilized on the SPA beads/plate surface.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
Protocol 2: PPRE-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Caption: Experimental workflow for a PPRE-Luciferase reporter gene assay.
Materials:
-
Mammalian cell line (e.g., HEK293, Huh7)
-
PPRE-driven firefly luciferase reporter plasmid (e.g., pGL3-PPRE-Luc)
-
RXR expression plasmid (to enhance PPARγ response)
-
Transfection reagent
-
Cell culture medium and serum
-
Test compound (this compound) and positive control (e.g., Rosiglitazone)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (e.g., from Promega)
-
Luciferase Assay Reagent (containing luciferin substrate and ATP)
-
Opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the RXR expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively expressing Renilla luciferase plasmid can be co-transfected for normalization.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound) or positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis: Aspirate the medium and wash the cells gently with PBS. Add an appropriate volume (e.g., 20-30 µL) of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on a rocking platform to ensure complete lysis.[12][13]
-
Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Transfer 20 µL of the cell lysate from each well to a new opaque 96-well plate.
-
Add 100 µL of the Luciferase Assay Reagent to each well (can be done using a luminometer's auto-injector).
-
Measure the firefly luminescence immediately in a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration in the lysate.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of the test compound and determine the EC₅₀ value using non-linear regression.[1]
-
Protocol 3: BLT2 Receptor Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled BLT2 receptor by an agonist.
Materials:
-
Cell line stably expressing the human BLT2 receptor (e.g., CHO-BLT2, HEK293-BLT2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for dye solubilization)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Test compound (this compound) and positive control (e.g., 12-HHT or LTB₄)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Plate the BLT2-expressing cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.[14]
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium indicator dye (e.g., Fluo-4 AM) in DMSO and then diluting it in Assay Buffer. Add Pluronic F-127 to aid in dye dispersion.
-
Aspirate the growth medium from the cells.
-
Add 100 µL (for 96-well plates) of the dye loading solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light, to allow for de-esterification of the dye within the cells.[14][15]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and positive control in Assay Buffer in a separate "compound plate".
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument's liquid handler will then add a specific volume (e.g., 50 µL) of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity kinetically for 1-3 minutes to capture the calcium transient.[16]
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (F_max / F_baseline).
-
Plot the response against the log concentration of the agonist.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[9]
-
References
- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of peroxisome proliferator-activated receptor-γ by a 12/15-lipoxygenase product of arachidonic acid: a possible neuroprotective effect in the brain after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. abcam.com [abcam.com]
- 16. agilent.com [agilent.com]
12-Oxo-Eicosatetraenoic Acid (12-OxoETE): A Technical Guide for Researchers
An In-depth Exploration of the Arachidonic Acid Metabolite Implicated in Inflammation and Cancer
Introduction
12-Oxo-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a downstream product of the 12-lipoxygenase (12-LOX) pathway, this compound is increasingly recognized for its role in a variety of physiological and pathological processes, including inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It details the biosynthesis of this compound, its signaling pathways, and its biological functions, and provides detailed experimental protocols for its study.
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through a multi-step enzymatic process.[1][2] The primary pathway involves the action of 12-lipoxygenase (12-LOX), an enzyme predominantly found in platelets, keratinocytes, and certain tumor cells.[1][2]
The biosynthesis of this compound can be summarized in the following steps:
-
Oxygenation of Arachidonic Acid: 12-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE).[1] Cytochrome P450 enzymes can also produce 12R-HpETE.[1][2]
-
Reduction to 12-HETE: 12S-HpETE is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to its corresponding alcohol, 12S-hydroxyeicosatetraenoic acid (12S-HETE).[1]
-
Oxidation to this compound: 12-HETE is then oxidized to this compound by the NAD+-dependent enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1][2] This enzyme has been identified in porcine neutrophils and does not appear to differentiate between the 12R and 12S stereoisomers of 12-HETE.[1] Alternatively, this compound can be formed directly from 12-HpETE through dehydration, a reaction that can occur non-enzymatically in the presence of heme compounds.[1]
digraph "this compound Biosynthesis" {
graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HpETE_12S [label="12S-HpETE", fillcolor="#FBBC05", fontcolor="#202124"];
HETE_12S [label="12S-HETE", fillcolor="#FBBC05", fontcolor="#202124"];
OxoETE_12 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Further_Metabolism [label="Further Metabolism\n(e.g., 10,11-dihydro-12-oxo-ETE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Arachidonic_Acid -> HpETE_12S [label="12-Lipoxygenase\n(12-LOX)"];
HpETE_12S -> HETE_12S [label="Peroxidases"];
HETE_12S -> OxoETE_12 [label="12-HEDH (NAD+)"];
HpETE_12S -> OxoETE_12 [label="Dehydration\n(non-enzymatic)", style=dashed];
OxoETE_12 -> Further_Metabolism;
}
Proposed signaling pathways of this compound.
Quantitative Data
Quantitative data for this compound are still emerging. The table below summarizes available information on its biological activity and detection.
Parameter Value Cell/Tissue Type Reference Biological Activity Calcium Mobilization Detectable at ≥ 10⁻⁸ M Human Neutrophils [3] Modest effects at 10 µM Human Neutrophils [1] Chemotaxis No detectable activity Human Neutrophils [1] LC-MS/MS Parameters Precursor Ion (m/z) 317 - [4][5] Product Ion (m/z) 153 - [4][5] Tissue/Cellular Levels 12-HETE (precursor) 0.094 ng/mg protein Primary Prostate Cancer [4] 12-HETE (precursor) 0.010 ng/mg protein Non-neoplastic Prostate [4] 12-HETE (precursor) 1,512 ± 282 ng/g wet tissue Chronic Psoriatic Plaque Scale [1]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.
Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for eicosanoid analysis.[4][6]
Materials:
-
Biological sample (cells, tissue, plasma)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., d8-12-HETE, if this compound standard is unavailable)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Workflow:
Workflow for this compound extraction and analysis.
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in cold methanol. For liquid samples like plasma, precipitate proteins with an equal volume of cold methanol.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate/lysate.
-
Extraction:
-
Centrifuge the sample to pellet proteins and debris.
-
Collect the supernatant and dilute with acidified water (pH 3-4).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipids with methanol.
-
Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
Cell Migration (Chemotaxis) Assay using a Boyden Chamber
This protocol describes how to assess the chemotactic potential of this compound on cells like neutrophils.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for neutrophils)
-
Cell suspension (e.g., isolated human neutrophils)
-
Chemoattractant (this compound)
-
Control medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Loading Chemoattractant: Add the desired concentration of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or control medium to the lower wells.
-
Seeding Cells: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 60-90 minutes for neutrophils).
-
Fixation and Staining:
-
Remove the membrane and wipe the cells from the upper surface.
-
Fix the membrane in methanol.
-
Stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Calcium Mobilization Assay
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration.
Materials:
-
Cell suspension (e.g., isolated human neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Stimulation: Add this compound (e.g., at concentrations from 10⁻⁸ M to 10⁻⁶ M) to the cell suspension.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
Conclusion
This compound is a significant metabolite of arachidonic acid with emerging roles in inflammation and cancer. Its pro-inflammatory and potential pro-proliferative activities make it an interesting target for further investigation and potential therapeutic intervention. This technical guide provides a solid foundation for researchers to explore the biology of this compound, offering both a comprehensive overview and detailed experimental protocols. As research in this area continues, a deeper understanding of the precise mechanisms of action of this compound will undoubtedly be unveiled, opening new avenues for drug discovery and development.
References
- 1. Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium mobilization and right-angle light scatter responses to 12-oxo-derivatives of arachidonic acid in neutrophils: evidence for the involvement of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
non-enzymatic formation of oxo-ETEs
Core Mechanism: A Visual Pathway
The non-enzymatic generation of oxo-ETEs from arachidonic acid is a direct consequence of oxidative stress. The pathway begins with free radical attack and proceeds through an unstable hydroperoxide intermediate which subsequently dehydrates.
Quantitative Data on Non-Enzymatic Formation
Quantitative data on non-enzymatic oxo-ETE formation is sparse due to the complexity of free-radical reactions. However, studies provide valuable estimations of yields and insights into the relative abundance of different isomers.
| Parameter | Analyte | Precursor | Conditions / System | Result | Citation |
| Product Yield | 12-oxo-ETE | Arachidonic Acid (9 µM) | Human Platelets (5 min incubation) | 0.5% to 1.0% of initial Arachidonic Acid | [1] |
| Catalysis | 12-oxo-ETE | 12-HpETE | Incubation with hemoproteins | Formation of 12-oxo-ETE confirmed, indicating heme-catalyzed transformation | [1][2] |
| Relative Abundance | 5-series & 15-series HpETEs (precursors) | Arachidonic Acid | Free radical oxidation | Formed in "significantly greater amounts" than 8- and 12-series isomers | [3] |
| Cellular Evidence | 5-oxo-ETE | 5-HpETE | Murine macrophages (lacking 5-HEDH enzyme) | Formation attributed to non-enzymatic dehydration of 5-HpETE | [2][4] |
Experimental Protocols
The analysis of oxo-ETEs from biological matrices is challenging due to their low concentrations and potential for ex-vivo generation. The following protocols outline a robust workflow for extraction and quantification.
Protocol 1: Solid Phase Extraction (SPE) from Biological Fluids
This protocol is adapted for the extraction of oxo-ETEs from plasma or cell culture media using a C18 reverse-phase cartridge.
-
Sample Pre-treatment :
-
Thaw biological samples (e.g., 500 µL plasma) on ice.
-
To prevent auto-oxidation, add an antioxidant like Butylated Hydroxytoluene (BHT).
-
Add a known amount of a deuterated internal standard (e.g., 1 ng of d₄-5-oxo-ETE) for accurate quantification.
-
Acidify the sample to a pH of ~3.0 by adding a dilute acid (e.g., 0.1% formic acid). This ensures that the carboxylic acid group of the oxo-ETE is protonated, increasing its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning :
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of acidified water (0.1% formic acid) through the cartridge. Do not allow the sorbent bed to dry out between steps.[5][6]
-
-
Sample Loading :
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing :
-
Wash the cartridge with 3 mL of acidified water (0.1% formic acid) to remove salts and other polar impurities that were not retained.
-
-
Elution :
-
Elute the retained oxo-ETEs from the cartridge using 2 mL of a non-polar solvent like methanol or ethyl acetate (B1210297) into a clean collection tube.
-
-
Drying and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for oxo-ETE quantification due to its high sensitivity and selectivity.
-
Chromatographic Separation :
-
Column : Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would start at ~30% B, increasing linearly to ~95% B over 10-15 minutes to elute the analytes.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is used, as it efficiently deprotonates the carboxylic acid group of the oxo-ETE, forming the [M-H]⁻ ion.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
MRM Transitions (Example for 5-oxo-ETE) :
-
Precursor Ion (Q1) : m/z 319.2 (for the [M-H]⁻ of 5-oxo-ETE).
-
Product Ion (Q3) : A characteristic fragment ion, such as m/z 203, is monitored.
-
Internal Standard : A transition for the deuterated standard (e.g., m/z 323.2 -> 207 for d₄-5-oxo-ETE) is monitored simultaneously.
-
-
Quantification : The analyte concentration is determined by comparing the peak area ratio of the endogenous oxo-ETE to its deuterated internal standard against a calibration curve.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires chemical derivatization to increase the volatility of oxo-ETEs.
-
Two-Step Derivatization :
-
Step 1: Oximation of the Ketone Group :
-
The extracted, dried sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a pyridine (B92270) solution. This reaction converts the ketone group into a stable PFB oxime derivative, which is highly electron-capturing and ideal for sensitive detection.
-
-
Step 2: Silylation of the Carboxylic Acid Group :
-
Following oximation, the carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
-
GC-MS Analysis :
-
The derivatized sample is injected into the GC-MS.
-
The different oxo-ETE isomers are separated on a capillary column based on their volatility and interaction with the stationary phase.
-
The mass spectrometer is typically operated in negative chemical ionization (NCI) mode to take advantage of the high electron affinity of the PFB group, allowing for femtogram-level detection limits. The instrument monitors for characteristic fragment ions of the derivatized oxo-ETEs.
-
Biological Significance and Signaling Pathways
While several oxo-ETEs exist, 5-oxo-ETE is the most extensively studied and is recognized as a highly potent chemoattractant for inflammatory cells, particularly eosinophils and neutrophils. Its biological effects are mediated primarily through a specific G protein-coupled receptor, the OXE receptor (OXER1).
The activation of the OXE receptor by 5-oxo-ETE initiates a cascade of intracellular signaling events crucial for cell migration and activation.
-
G-Protein Coupling : The OXE receptor is coupled to pertussis toxin-sensitive Gi/o proteins. Upon ligand binding, the Gαᵢ subunit dissociates from the Gβγ dimer.
-
Downstream Pathways : Both the Gαᵢ and Gβγ subunits trigger downstream signaling:
-
PLC Activation : The Gβγ dimer activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for cell motility and degranulation.
-
PI3K/Akt Pathway : The Gβγ dimer also activates Phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits and activates the serine/threonine kinase Akt. The PI3K/Akt pathway is essential for cell survival and migration.
-
MAPK/ERK Pathway : 5-oxo-ETE binding also leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade. The ERK pathway is involved in cell proliferation and the activation of cytosolic phospholipase A₂ (cPLA₂), which can release more arachidonic acid, creating a potential positive feedback loop.
-
Conclusion
The represents a critical link between oxidative stress and the generation of potent, pro-inflammatory lipid mediators. Arising from the chemical dehydration of HpETE precursors, these molecules, particularly 5-oxo-ETE, can amplify inflammatory responses by activating specific cellular pathways. Understanding this pathway is vital for researchers in inflammation, immunology, and oncology. The methodologies presented in this guide for the robust extraction and quantification of oxo-ETEs provide a framework for accurately assessing their role in disease states, paving the way for the development of novel diagnostic markers and therapeutic strategies targeting the interface of oxidative stress and lipid signaling.
References
- 1. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
The Role of 12-OxoETE in Platelet Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade in platelets that metabolizes arachidonic acid into a series of bioactive lipids, known as eicosanoids. While the role of the primary product, 12-hydroxyeicosatetraenoic acid (12-HETE), is the subject of intensive research for its complex, modulatory effects on platelet function, the biological activities of its downstream metabolites, such as 12-oxo-eicosatetraenoic acid (12-OxoETE), remain largely uncharacterized. This technical guide synthesizes the current understanding of the 12-LOX pathway in platelet activation, focusing on the well-documented signaling activities of 12-HETE as a proxy for the pathway's importance. We detail the metabolic route from arachidonic acid to this compound, delineate the signaling pathways governed by 12-HETE, present quantitative data on its receptor interactions and functional effects, and provide detailed experimental protocols for studying these processes. This guide highlights the significant knowledge gap concerning the direct role of this compound and proposes future research directions to elucidate its function in platelet physiology and its potential as a therapeutic target.
The 12-Lipoxygenase (12-LOX) Metabolic Pathway
Platelets are a primary site of 12-LOX expression. Upon platelet activation by agonists like collagen or thrombin, arachidonic acid (AA) is liberated from membrane phospholipids (B1166683).[1][2] The 12-LOX enzyme then catalyzes the insertion of molecular oxygen into AA to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[2] This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable alcohol, 12(S)-hydroxyeicosatetraenoic acid (12-HETE).[1][3] 12-HETE can be further metabolized by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) to form 12-oxo-eicosatetraenoic acid (this compound).[3] Non-enzymatic conversion of 12-HpETE can also yield this compound.[3]
Figure 1. Metabolic cascade of the 12-LOX pathway in platelets.
Signaling Mechanisms of 12-HETE in Platelet Activation
While direct studies on this compound are lacking, the functional role of its precursor, 12-HETE, has been investigated. Its effects are complex and often depend on the specific agonist context.
2.1. Receptor-Mediated Signaling
The primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31).[3][4] In platelets, GPR31 couples to the inhibitory G-protein, Gi.[5] This interaction leads to downstream signaling that, rather than causing direct platelet aggregation, potentiates the activation signals from other receptors, particularly the protease-activated receptor 4 (PAR4), a key thrombin receptor in human platelets. This potentiation is thought to occur through the formation of a GPR31-PAR4 heterodimer.
Activation of the GPR31-Gi axis by 12-HETE leads to:
-
Inhibition of Adenylyl Cyclase: Leading to decreased levels of cyclic AMP (cAMP), which removes a key brake on platelet activation.[6]
-
Activation of Small GTPase Rap1: A critical regulator of integrin αIIbβ3 activation.
-
Modulation of Calcium Mobilization: While not a strong agonist on its own, 12-HETE can cause a low but detectable flux of intracellular calcium ([Ca2+]i) and potentiates calcium signals from other agonists.[7]
-
Dense Granule Secretion: The 12-LOX pathway is required for PAR4- and collagen-mediated dense granule (e.g., ATP, ADP) secretion.[1][2]
2.2. Context-Dependent Functional Outcomes
The role of 12-HETE appears to be highly dependent on the activating stimulus:
-
Pro-thrombotic with Thrombin: 12-HETE enhances thrombin-induced platelet aggregation.[6] Pharmacological inhibition of 12-LOX attenuates platelet aggregation and dense granule secretion in response to PAR4 activation.[2]
-
Anti-thrombotic with Collagen: In contrast, exogenous 12-HETE has been shown to interfere with and inhibit collagen-induced platelet aggregation.[6][8]
-
Integrin Activation: 12-HETE has been implicated in the activation of the fibrinogen receptor, integrin αIIbβ3, a final common step in platelet aggregation.[9]
Figure 2. Signaling pathway of 12(S)-HETE in platelet activation.
Quantitative Data on 12-LOX Metabolites
Quantitative analysis has been crucial in defining the interaction of 12-LOX metabolites with their cellular targets. The data available focuses exclusively on 12(S)-HETE. To date, no specific binding or functional dose-response data for this compound in platelets has been published.
Table 1: Receptor Binding and Activation Data for 12(S)-HETE
| Parameter | Value | System | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 4.8 ± 0.12 nM | 12(S)-[³H]HETE binding to membranes from GPR31-transfected CHO cells. | [4][10] |
| Functional Potency (EC50) | 0.28 ± 1.26 nM | GTPγS coupling in membranes of GPR31-transfected CHO cells. |[4] |
Table 2: Inhibitory Concentration Data for 12(S)-HETE
| Parameter | Value | System | Reference |
|---|
| Inhibitory Conc. (IC50) | ~8 µM | Inhibition of [¹²⁵I]-PTA-OH (a thromboxane (B8750289) antagonist) binding to platelet membranes. |[11] |
Future Directions and Unanswered Questions
The 12-LOX pathway is clearly an important modulator of platelet function, yet the specific role of the downstream metabolite this compound is a significant unknown. The lack of research on this molecule presents an opportunity for novel discoveries in platelet biology and antithrombotic therapy. Key questions that need to be addressed include:
-
Direct Biological Activity: Does exogenous this compound induce or inhibit platelet shape change, aggregation, granule secretion, or calcium mobilization?
-
Receptor Identification: Does this compound bind to and signal through GPR31, the leukotriene receptor BLT2 (which is known to be activated by other HETEs), or an as-yet-unidentified receptor on the platelet surface?[12]
-
Relative Potency: What is the potency (EC50/IC50) of this compound in functional platelet assays compared to its precursor, 12-HETE?
-
Therapeutic Potential: Could inhibiting the conversion of 12-HETE to this compound represent a novel anti-platelet strategy?
Appendix: Detailed Experimental Protocols
The following are generalized protocols for the preparation of washed human platelets and the measurement of intracellular calcium, essential techniques for studying the effects of lipids like this compound.
A.1 Protocol for Preparation of Washed Human Platelets
This protocol is adapted from standard methods to isolate platelets from whole blood, removing plasma components and other blood cells.
-
Blood Collection: Draw whole human blood into tubes containing Acid-Citrate-Dextrose (ACD) as an anticoagulant (typically 1 part ACD to 6 parts blood).
-
First Centrifugation (PRP Preparation): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature with the brake off. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.
-
PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new conical tube.
-
Acidification and Inhibition: Add prostacyclin (PGI₂, final concentration ~1 µM) to the PRP to prevent platelet activation during subsequent steps. Acidify the PRP slightly by adding more ACD to lower the pH to ~6.5.
-
Second Centrifugation (Platelet Pelleting): Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes at room temperature with the brake on. This will pellet the platelets.
-
Washing: Carefully decant the supernatant (platelet-poor plasma). Resuspend the platelet pellet gently in a physiological buffer, such as Tyrode's-HEPES buffer, containing PGI₂ and apyrase (to degrade residual ADP).
-
Final Centrifugation and Resuspension: Repeat the centrifugation (Step 5) and resuspend the final platelet pellet in fresh Tyrode's-HEPES buffer without PGI₂.
-
Resting and Counting: Allow the washed platelets to rest at 37°C for at least 30-60 minutes before use. Count the platelets using a hematology analyzer and adjust the concentration as needed for the specific assay (e.g., 2-3 x 10⁸ platelets/mL for aggregometry).
A.2 Protocol for Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentration in response to stimuli.
-
Dye Loading: Incubate washed platelets (resuspended at ~1 x 10⁹/mL) with the acetoxymethyl ester form of the dye, Fura-2 AM (final concentration 2-5 µM), for 45-60 minutes at 37°C in the dark. Pluronic F-127 can be included to aid dye solubilization.
-
Washing: After loading, dilute the platelet suspension with buffer and centrifuge at 800 x g for 10 minutes to pellet the platelets and remove extracellular dye.
-
Resuspension: Gently resuspend the Fura-2-loaded platelet pellet in Tyrode's-HEPES buffer containing an external calcium source (typically 1-2 mM CaCl₂) and adjust to the final desired cell concentration.
-
Measurement: Transfer the platelet suspension to a cuvette in a fluorescence spectrophotometer or to wells of a microplate for use in a plate reader equipped with fluorescence detection. The sample should be maintained at 37°C and stirred continuously.
-
Data Acquisition: Record the ratio of fluorescence emission at 510 nm following sequential excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Baseline and Stimulation: Establish a stable baseline fluorescence ratio for 1-2 minutes. Add the agonist of interest (e.g., this compound, thrombin) and continue recording to measure the change in the 340/380 ratio, which reflects the change in [Ca²⁺]i.
-
Calibration (Optional): At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin). These values can be used with the Grynkiewicz equation to convert fluorescence ratios to absolute calcium concentrations.
Figure 3. Generalized experimental workflow for platelet studies.
References
- 1. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 6. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feedback regulation of platelet function by 12S-hydroxyeicosatetraenoic acid: inhibition of arachidonic acid liberation from phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-derived 12-hydroxyeicosatetraenoic acid plays an important role in mediating canine coronary thrombosis by regulating platelet glycoprotein IIb/IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Modulatory Role of 12-Oxo-5,8,10,14-eicosatetraenoic Acid (12-OxoETE) in Neutrophil and Monocyte Function
An In-depth Technical Guide for Researchers
Abstract: 12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is an oxidized metabolite of the 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid (12-HETE). While 12-HETE is a known chemoattractant and signaling molecule, its oxidation to this compound results in a significant alteration of its biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neutrophil and monocyte function. It consolidates quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways. The evidence suggests that this compound is not a potent, direct agonist for these immune cells but may act as a modulator of inflammatory responses, particularly by attenuating signaling pathways activated by other lipid mediators.
Introduction to this compound
This compound is generated from the oxidation of the 12-hydroxyl group of 12-HETE, a reaction catalyzed by 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1] This metabolic conversion occurs in various cells, including neutrophils.[1] While its precursor, 12-HETE, is involved in processes like cell migration and inflammation, the oxidation to this compound generally leads to a considerable loss of biological activity, shifting its role from a direct agonist to a more subtle modulator of immune cell function.[2]
Effect of this compound on Neutrophil Function
Studies indicate that this compound has minimal direct stimulatory effects on human neutrophils. Its primary role appears to be inhibitory or modulatory, contrasting with the more potent actions of its precursor, 12-HETE, and other lipid mediators like Leukotriene B4 (LTB4).
Chemotaxis
This compound does not induce detectable chemotactic activity in human neutrophils at concentrations up to 10 µM.[2] This is a significant reduction in activity compared to its precursor, 12-L-HETE, which elicits peak chemotactic responses at approximately 10 µg/ml.[3] The oxidation of the 12-hydroxyl group to an oxo group results in a substantial loss of chemotactic potency.[2]
Intracellular Calcium Mobilization
Consistent with its lack of chemotactic activity, this compound has only modest effects on cytosolic calcium levels in neutrophils.[2] However, it demonstrates an inhibitory effect on the signaling of other chemoattractants. Specifically, this compound can inhibit the calcium mobilization induced by LTB4 by approximately 40%, suggesting a potential role in dampening inflammatory responses.[2] The parent compound, 12(R)-HETE, is known to cause a rapid increase in intracellular calcium by mobilizing it from an IP3-sensitive intracellular pool, an effect that is dependent on a pertussis toxin-sensitive G-protein and phospholipase C.[4]
Degranulation and Oxidative Burst
There is no evidence to suggest that this compound stimulates degranulation or an oxidative burst in neutrophils. Studies on the parent HETE compounds found that even at optimally chemotactic concentrations, they did not stimulate the generation of superoxide (B77818) or evoke the release of lysosomal enzymes.[3]
Quantitative Data Summary: Neutrophil Function
| Function | Compound | Concentration | Effect | Reference |
| Chemotaxis | This compound | Up to 10 µM | No detectable chemotactic activity | [2] |
| 12-L-HETE | 10 µg/ml | Peak chemotactic response | [3] | |
| Calcium Mobilization | This compound | 10 µM | Modest effect on cytosolic calcium | [2] |
| This compound | Not specified | Inhibits LTB4-induced calcium response by ~40% | [2] |
Effect of this compound on Monocyte Function
Direct research on the effects of this compound on monocyte function is limited. However, studies on its precursor, 12(S)-HETE, provide insight into the potential signaling pathways that could be modulated.
Cytokine Production and Adhesion
The precursor, 12(S)-HETE, is a potent lipid mediator that activates THP-1 human monocytic cells to produce tumor necrosis factor α (TNFα) and interleukin 8 (IL-8).[5] This activation occurs at nanomolar concentrations and is linked to the activation of the canonical NF-κB signaling pathway.[5] Furthermore, 12-HETE acts as a cofactor, amplifying tissue factor expression by monocytes stimulated with P-selectin in a dose-dependent manner.[6] Another related compound, 15-oxo-ETE, has been shown to promote monocyte adhesion to endothelial cells by accelerating E-selectin expression.[7] Given the general trend of reduced activity upon oxidation, it is plausible that this compound has a significantly lower potency in these functions compared to 12-HETE, though direct experimental verification is required.
Macrophage Efferocytosis
In monocyte-derived macrophages (MDMs), 12(S)-HETE has been shown to impair the uptake of apoptotic cells (efferocytosis), a key anti-inflammatory process. Treatment of MDMs with 12(S)-HETE at 20 ng/mL resulted in a 20% decrease in efferocytosis and a 71% increase in the activated form of RhoA.[8] This suggests a pro-inflammatory role for 12(S)-HETE in the context of atherosclerosis.[8] The effect of this compound on this process has not been reported.
Quantitative Data Summary: Monocyte & Macrophage Function (12(S)-HETE)
| Function | Compound | Cell Type | Concentration | Effect | Reference |
| TNFα Release | 2-12(S)-HETE-LPC | THP-1 Monocytes | EC50 = 2.1 nM | Activation of TNFα release | [5] |
| 12(S)-HETE | THP-1 Monocytes | EC50 = 23 nM | Activation of TNFα release | [5] | |
| Efferocytosis | 12(S)-HETE | Monocyte-Derived Macrophages | 20 ng/mL | 20% decrease in efferocytosis | [8] |
| RhoA Activation | 12(S)-HETE | Monocyte-Derived Macrophages | 20 ng/mL | 71% increase in activated RhoA | [8] |
Signaling Pathways
The signaling actions of 12-HETE metabolites are primarily mediated through G protein-coupled receptors (GPCRs). While the direct receptor for this compound is not definitively identified, the pathways of its precursor, 12-HETE, are better characterized and involve receptors such as GPR31 and the low-affinity LTB4 receptor, BLT2.[9]
Neutrophil Signaling
The parent compound 12-HETE initiates signaling in neutrophils through a pertussis toxin-sensitive G-protein, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[4] this compound's ability to inhibit LTB4-induced calcium flux suggests it may interfere with this cascade, possibly through competitive binding or allosteric modulation at the LTB4 receptor.[2]
Monocyte Signaling
In monocytes, 12(S)-HETE is believed to signal through receptors like GPR31 and BLT2.[9] This engagement leads to the activation of downstream pathways, culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory cytokines such as TNFα and IL-8.[5]
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 12-hydroxyeicosatetraenoic acid on cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A functional role for eicosanoid-lysophospholipids in activating monocyte signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid upregulates P-selectin-induced tissue factor activity on monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-oxoeicosatetraenoic acid mediates monocyte adhesion to endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(S)-Hydroxyeicosatetraenoic acid downregulates monocyte-derived macrophage efferocytosis: New insights in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 12-OxoETE using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer progression.[2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological role and for the development of novel therapeutics targeting its signaling pathways. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Principles of the Method
This method utilizes the high separation efficiency of liquid chromatography coupled with the specificity and sensitivity of tandem mass spectrometry to isolate and quantify this compound in complex biological samples. The general workflow involves sample preparation through lipid extraction, chromatographic separation of this compound from other lipids, and detection by mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. An internal standard, such as a deuterated analog of this compound or a related eicosanoid, is used to ensure accuracy and precision.
Experimental Protocols
I. Sample Preparation: Lipid Extraction from Biological Samples
The following protocol is a general guideline for the extraction of lipids, including this compound, from biological matrices such as plasma, tissues, and cell culture media.[4][5]
Materials:
-
Biological sample (e.g., 200 µL plasma, ~0.5 g tissue, 1 mL cell culture supernatant)
-
Internal Standard (IS) solution (e.g., 12(S)-HETE-d8)[4]
-
Methanol (B129727) (MeOH)
-
0.9% NaCl solution
-
Hexane
-
2-Propanol
-
Acetic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X or Oasis HLB)[3][6]
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Internal Standard Spiking:
-
To a clean glass tube, add the biological sample.
-
Add a known amount of the internal standard solution to the sample. This is a critical step for accurate quantification.
-
-
Liquid-Liquid Extraction (Bligh and Dyer Method Modification): [4]
-
Add 1 mL of 0.9% NaCl solution to the sample.
-
Add a mixture of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.[4]
-
Add 1.25 mL of chloroform and mix for 1 minute.[4]
-
Add 1.25 mL of 0.9% NaCl and mix for another minute.[4]
-
Centrifuge the sample at 1,600 x g for 15 minutes to separate the phases.[4]
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for further purification (Optional but Recommended): [6]
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial LC mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH shield RP18, 2.1x100 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% acetic acid or 0.02% formic acid[8][9] |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid or Acetonitrile/Isopropanol (50:50, v/v)[7][8] |
| Flow Rate | 0.3 - 0.5 mL/min[7][8] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL[7] |
| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient can be found in the literature.[8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| Ion Spray Voltage | -4000 V to -4500 V[8] |
| Source Temperature | 350 - 500 °C[4][8] |
| MRM Transitions | See Table 1 below. These should be optimized for the specific instrument used. |
| Collision Gas | Argon |
Table 1: Exemplary MRM Transitions for this compound and a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 317 | 153[3][6] |
| 12(S)-HETE-d8 (IS) | 327 | 308[3] |
Note: The fragmentation of this compound often involves a characteristic loss. The specific product ions should be determined by direct infusion of a standard on the mass spectrometer being used.
Data Presentation
The quantitative data should be summarized to allow for easy comparison and interpretation. This includes parameters that define the performance of the analytical method.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL[9] | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL[9] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL[9] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The closeness of repeated measurements, expressed as the coefficient of variation. |
| Accuracy (%Bias) | 85 - 115% | The closeness of the measured value to the true value. |
| Recovery (%) | 70 - 120%[7] | The efficiency of the extraction process. |
Visualizations
Signaling Pathway
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 12-OxoETE from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. It is implicated in various physiological and pathological processes, including inflammation and cell signaling. Accurate quantification of this compound in biological matrices such as cell culture media is crucial for understanding its role in cellular mechanisms and for the development of novel therapeutics. This document provides detailed protocols for the extraction of this compound from cell culture media, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary extraction methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Signaling Pathway of this compound
This compound exerts its biological effects by interacting with specific cellular receptors and activating downstream signaling cascades. It has been shown to activate G protein-coupled receptors (GPCRs), such as the leukotriene B4 receptor, and peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of these receptors can lead to a variety of cellular responses, including calcium mobilization and the activation of kinase pathways.
Caption: Signaling pathway of this compound.
Experimental Workflow Overview
The general workflow for the extraction and analysis of this compound from cell culture media involves several key steps, from sample collection to final data analysis. It is critical to handle samples on ice and use antioxidants to prevent artificial oxidation of polyunsaturated fatty acids.
Caption: General workflow for this compound extraction and analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (B1210297), Hexane, Isopropanol (all LC-MS grade)
-
Acids: Formic Acid, Acetic Acid (LC-MS grade)
-
Internal Standard: Deuterated this compound (e.g., this compound-d8)
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
SPE Cartridges: Reversed-phase C18 or polymeric cartridges (e.g., Oasis HLB)
-
Water: Ultrapure (18.2 MΩ·cm)
-
Cell Culture Media: As per experimental design
-
Phosphate-Buffered Saline (PBS)
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for its high recovery and ability to concentrate the analyte.
-
Sample Preparation:
-
Collect cell culture medium (e.g., 1-5 mL) and place it on ice immediately.
-
To prevent auto-oxidation, add an antioxidant solution (e.g., BHT in ethanol) to a final concentration of 0.005%.
-
Add a known amount of deuterated internal standard (e.g., 10 µL of 1 µg/mL this compound-d8 in ethanol).
-
For protein precipitation, add three volumes of ice-cold methanol or acetonitrile.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
Acidify the supernatant to a pH of approximately 3.0-3.5 with formic acid.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of ultrapure water to remove salts and other polar impurities. A second wash with a low percentage of methanol in water (e.g., 5-10% methanol) can be performed to remove less polar interferences.
-
Elution: Elute the this compound and other retained lipids with 1-2 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Sample Concentrating and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a simpler and often faster alternative to SPE, though it may be less selective.
-
Sample Preparation:
-
Collect cell culture medium (e.g., 1 mL) and place it on ice.
-
Add an antioxidant (e.g., BHT) and the deuterated internal standard as described in the SPE protocol.
-
Acidify the medium to pH 3.0-3.5 with formic or acetic acid. This step is crucial for the efficient extraction of acidic lipids into the organic phase.
-
-
LLE Procedure:
-
Add 3-4 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane:isopropanol).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer, avoiding the protein interface.
-
Repeat the extraction of the aqueous layer with another portion of the organic solvent to improve recovery.
-
-
Sample Concentrating and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial LC mobile phase as described in the SPE protocol.
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following are typical parameters for the quantification of this compound. These should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: Precursor ion (m/z) 317.2 -> Product ions (m/z) 153.1, 179.1[1] This compound-d8 (Internal Standard): Optimize based on the specific deuterated standard used. |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table provides representative recovery rates for eicosanoids from biological fluids using SPE, which can be expected to be similar for this compound. Actual recovery should be determined experimentally.
| Analyte Class | Extraction Method | Matrix | Representative Recovery (%) | Reference |
| Hydroxy eicosanoids | SPE (C18) | Cell Culture Media | 75 - 100% | [2] |
| Prostaglandins | SPE (C18) | Cell Culture Media | ~50% | [2] |
| General Eicosanoids | SPE (Oasis HLB) | Human Serum | >64.5% | [3] |
| Prostaglandin E₂ | LLE (Acetonitrile) | Human Plasma | 95.1 - 104.7% | |
| Leukotriene B₄ | LLE (Acetonitrile) | Human Plasma | 86.4 - 103.2% |
Note: The recovery rates presented are for general eicosanoids and related compounds and may vary for this compound depending on the specific experimental conditions. It is highly recommended to perform a validation study to determine the actual recovery, precision, and accuracy for this compound in your specific cell culture medium.
References
Application Notes and Protocols for the Development of a Competitive ELISA for 12-OxoETE Detection
Introduction
12-Oxo-eicosatetraenoic acid (12-OxoETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. The biosynthesis of this compound involves the action of 12-lipoxygenase (12-LOX) to form 12-hydroxyeicosatetraenoic acid (12-HETE), which is subsequently oxidized by 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1] This molecule plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[1][2] this compound has been shown to induce calcium mobilization in neutrophils and can interact with leukotriene B4 receptors.[3][4] Given its involvement in key signaling pathways, the accurate quantification of this compound in biological samples is crucial for researchers in drug discovery and development.
This document provides a detailed protocol for the development and execution of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific detection of this compound. Competitive ELISAs are particularly well-suited for the quantification of small molecules like lipids, where traditional sandwich ELISA formats are not feasible.[5][6][7][8] The principle of this assay relies on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody.[9][10]
This compound Biosynthesis Pathway
The formation of this compound from arachidonic acid is a multi-step enzymatic process. Initially, arachidonic acid is converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE) by 12-lipoxygenase (12-LOX). 12-HpETE is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). Finally, 12-HETE is oxidized to this compound by 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1]
Principle of the Competitive ELISA
The competitive ELISA for this compound is an immunoassay designed for the quantitative measurement of this compound in various biological samples. The assay involves a microplate pre-coated with a capture antibody specific for this compound. During the assay, this compound present in the standards or samples competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for binding to the limited number of antibody sites on the microplate. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme bound to the plate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to a weaker signal.[9][11][12]
Competitive ELISA Workflow for this compound Detection
The following diagram illustrates the key steps involved in the competitive ELISA for this compound detection.
Materials and Reagents
Materials
-
96-well microplate pre-coated with anti-12-OxoETE antibody
-
Microplate reader with a 450 nm filter[13]
-
Precision single and multi-channel pipettes and disposable tips[13]
-
Eppendorf tubes for sample and standard dilutions[13]
-
Plate shaker
-
Wash bottle or automated plate washer
-
Absorbent paper[13]
Reagents
-
This compound Standard
-
This compound-HRP Conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution[14]
-
Stop Solution (e.g., 2N Sulfuric Acid)[13]
-
Deionized or distilled water[13]
-
Blocking Buffer (e.g., 1% BSA in PBS)[6]
Experimental Protocols
Reagent Preparation
-
Wash Buffer: If provided as a concentrate, dilute to 1X with deionized water.
-
This compound Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard in Assay Buffer to generate a standard curve. A typical range might be from 0.1 ng/mL to 100 ng/mL.
-
This compound-HRP Conjugate: Dilute the conjugate to its working concentration with Assay Buffer as specified by the manufacturer.
Sample Preparation
-
Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[13]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay immediately or store in aliquots at -80°C.[13]
-
Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes to remove any cellular debris. Assay immediately or store at -80°C.[15]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay.[15]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add 50 µL of the this compound standards and samples to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well (except for the blank wells).
-
Cover the plate and incubate for 1-2 hours at 37°C or as optimized. Gentle shaking is recommended.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 200 µL of 1X Wash Buffer per well.[14] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[15]
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature (or 37°C) for 15-30 minutes, or until a color gradient is observed in the standards.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the blank from all other OD values.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (OD of standard or sample / OD of zero standard) x 100
-
Plot the %B/B0 (y-axis) versus the concentration of the this compound standards (x-axis) on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration.
Data Presentation
Table 1: Representative this compound ELISA Standard Curve Data
| Standard Concentration (ng/mL) | Mean OD (450 nm) | % B/B0 |
| 0 (B0) | 2.150 | 100% |
| 0.5 | 1.828 | 85% |
| 1 | 1.505 | 70% |
| 5 | 0.968 | 45% |
| 10 | 0.645 | 30% |
| 50 | 0.258 | 12% |
| 100 | 0.151 | 7% |
Note: The data presented above is for illustration purposes only. A new standard curve must be generated for each assay.
Troubleshooting
Table 2: Common ELISA Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents or buffers- Over-incubation with substrate | - Increase the number of wash steps or soak time[16]- Ensure all components are at room temperature before use- Use fresh, sterile reagents and buffers- Optimize substrate incubation time |
| Low Signal | - Inactive HRP conjugate- Insufficient incubation times or temperatures- Low antibody concentration- Standard or sample degradation | - Use fresh or properly stored conjugate- Adhere to recommended incubation parameters[16]- Optimize antibody/conjugate concentrations- Ensure proper sample handling and storage |
| High Variability (High CV%) | - Inconsistent pipetting- Inconsistent washing technique- Plate not sealed properly during incubation- Temperature gradients across the plate | - Calibrate pipettes and use proper technique[17]- Use an automated plate washer for consistency[16]- Ensure the plate is sealed tightly to prevent evaporation- Ensure uniform incubation temperature |
| Poor Standard Curve | - Improper standard dilution- Standard degradation- Incorrect curve fitting model | - Prepare fresh standards for each assay- Store standards as recommended- Use a four-parameter logistic (4-PL) curve fit |
Conclusion
This application note provides a comprehensive framework for developing and performing a competitive ELISA to quantify this compound. Adherence to the detailed protocols for reagent and sample preparation, assay procedure, and data analysis is critical for obtaining accurate and reproducible results. The provided troubleshooting guide should assist researchers in optimizing the assay and resolving common issues. This assay serves as a valuable tool for investigating the role of this compound in various biological and pathological contexts.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biossusa.com [biossusa.com]
- 7. researchgate.net [researchgate.net]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. Competitive ELISA [elisa-antibody.com]
- 10. microbenotes.com [microbenotes.com]
- 11. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Inducing Cell Floating in Placental Fibroblasts using 12-OxoETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detachment of placental fibroblasts is a critical process during parturition, facilitating the separation of the placenta from the uterine wall. Dysregulation of this process can lead to complications such as retained fetal membranes. Recent research has identified 12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE), a metabolite of arachidonic acid produced via the 12-lipoxygenase (12-LOX) pathway, as a potent inducer of placental fibroblast detachment.[1][2] This phenomenon, characterized by cell floating, is primarily mediated by the activation of matrix metalloproteinases (MMPs), which degrade the extracellular matrix anchoring the cells.[1][2][3] Furthermore, this compound has been shown to induce apoptosis in detached cells, suggesting a comprehensive mechanism for tissue remodeling.[3][4]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to induce and analyze cell floating in placental fibroblasts. The provided methodologies are intended to serve as a guide for researchers investigating placental biology, parturition, and for professionals in drug development targeting pathways involved in cell adhesion and detachment. While the primary research has been conducted in bovine models, the conservation of the 12-LOX pathway in human placental tissue suggests the potential for analogous effects.[5]
Data Presentation
The following table summarizes the key quantitative data from studies on the effect of this compound on placental fibroblasts.
| Parameter | Value | Species | Reference |
| Effective Concentration of this compound | 10 µM | Bovine | [1] |
| Peak Physiological Concentration of this compound in Maternal Blood Plasma | 11.7-16.8 ng/ml | Bovine | [1][2] |
Signaling Pathway
The proposed signaling pathway for this compound-induced cell floating in placental fibroblasts is depicted below.
Caption: Proposed signaling pathway of this compound-induced cell floating.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on placental fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Twelve oxo-eicosatetraenoic acid induces fetal membrane release after delivery in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-Oxoeicosatetraenoic acid, a candidate signal for placenta separation, activates matrix metalloproteinase and induces apoptosis in bovine trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Oxoeicosatetraenoic acid, a candidate signal for placenta separation, activates matrix metalloproteinase and induces apoptosis in bovine trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying 12-OxoETE in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-eicosatetraenoic acid (12-OxoETE) is a lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] It is increasingly recognized for its role in a variety of physiological and pathological processes, particularly in the context of inflammation.[2] This document provides a comprehensive guide to the experimental design for studying this compound in animal models, including detailed protocols for model induction, sample analysis, and assessment of downstream effects.
This compound is synthesized from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway.[3] Arachidonic acid is first converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then reduced to 12-HETE. Subsequently, 12-HETE is oxidized to this compound by 12-hydroxyeicosanoid dehydrogenase.[1] this compound has been shown to exert its biological effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[1]
The study of this compound in animal models is crucial for elucidating its precise role in disease and for the development of novel therapeutic strategies targeting the 12-LOX pathway. This application note provides detailed methodologies for researchers to effectively design and execute in vivo studies on this compound.
Signaling Pathway of this compound
The biosynthesis and signaling of this compound involves a multi-step enzymatic cascade culminating in the modulation of gene expression.
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for Studying this compound in Animal Models
A systematic workflow is essential for the successful investigation of this compound in vivo.
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
Induction of an Inflammatory Response in Mice
A common model to study the role of lipid mediators in inflammation is the lipopolysaccharide (LPS)-induced systemic inflammation model.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles (27-30 gauge)
Protocol:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Prepare a stock solution of LPS in sterile saline. A common dose to induce a systemic inflammatory response is 1-5 mg/kg body weight.
-
Administer the LPS solution or an equivalent volume of sterile saline (vehicle control) to the mice via intraperitoneal (i.p.) injection.
-
Monitor the animals for clinical signs of inflammation, such as lethargy, piloerection, and reduced activity.
-
Tissues and blood can be collected at various time points post-LPS administration (e.g., 2, 6, 12, 24 hours) to assess the inflammatory response and this compound levels.
Administration of 12-Lipoxygenase Inhibitors
Pharmacological inhibition of 12-LOX is a key strategy to investigate the function of its downstream products, including this compound.
Examples of 12-LOX Inhibitors and In Vivo Dosing:
| Inhibitor | Animal Model | Dose | Route of Administration | Reference |
| ML355 | Mouse (Thrombosis model) | 15-30 mg/kg | Oral gavage | [3] |
| ML355 | Mouse (LPS-induced inflammation) | 15-30 mg/kg | Intraperitoneal injection | [4] |
| Baicalein (B1667712) | Mouse (Endometriosis model) | 40 mg/kg | Oral gavage | [5] |
| Baicalein | Mouse (LPS-induced lung injury) | 50-200 mg/kg | Not specified | [6] |
Protocol for ML355 Administration (Prophylactic):
-
Prepare a formulation of ML355 suitable for the chosen route of administration (e.g., in a vehicle such as DMSO and PEG400 for i.p. injection or oral gavage).
-
Administer ML355 or the vehicle control to the mice 1-2 hours prior to the induction of the inflammatory stimulus (e.g., LPS injection).
-
Proceed with the induction of the animal model as described in Protocol 1.
-
Collect samples at the desired time points to assess the effect of 12-LOX inhibition on this compound levels and inflammatory readouts.
Tissue Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical for the accurate quantification of lipid mediators.
Materials:
-
Collected tissues (e.g., liver, spleen, lung)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or ultrasonic disruptor)
-
Internal standards (e.g., deuterated 12-HETE)
-
Organic solvents (e.g., methanol, chloroform, n-hexane, isopropanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Immediately after collection, snap-freeze tissues in liquid nitrogen to halt enzymatic activity and store at -80°C until processing.
-
Weigh the frozen tissue and add it to a tube containing homogenization beads and a cold solvent mixture (e.g., n-hexane/isopropanol 60:40 v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[3]
-
Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
Spike the homogenate with an internal standard (e.g., 12(S)-HETE-d8) to correct for extraction efficiency.
-
Perform lipid extraction using a method such as the Bligh and Dyer or Folch method, which involves partitioning the lipids into an organic phase.[5]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for SPE.
-
Perform SPE to clean up the sample and enrich for eicosanoids. Elute the lipids of interest and evaporate the solvent.
-
Reconstitute the final sample in the mobile phase for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.
Instrumentation and Parameters (Example):
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid or acetic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
MRM Transitions for Related Compounds (for method development):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 12(S)-HETE | 319.2 | 179.1 | [5] |
| 12(S)-HETE-d8 | 327.2 | 184.1 | [5] |
Note: Specific MRM transitions for this compound should be optimized based on infusion of a pure standard.
Protocol:
-
Develop an LC gradient that provides good chromatographic separation of this compound from other isomers and related lipids.
-
Optimize the mass spectrometer source and collision energy parameters for the specific MRM transition of this compound and the internal standard.
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the prepared tissue extracts and standard curve samples into the LC-MS/MS system.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Histological Analysis of Inflammation
Histopathology provides a qualitative and semi-quantitative assessment of tissue inflammation.
Materials:
-
Collected tissues
-
10% neutral buffered formalin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Protocol:
-
Fix collected tissues in 10% neutral buffered formalin for at least 24 hours.[7]
-
Process the fixed tissues through a series of alcohol and xylene washes and embed in paraffin wax.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate and coverslip the stained sections.
-
Examine the slides under a microscope and score for inflammatory cell infiltration, edema, and tissue damage according to a standardized scoring system.[8]
Gene Expression Analysis of PPARγ Target Genes by qPCR
Quantitative real-time PCR (qPCR) can be used to measure changes in the expression of genes downstream of this compound signaling.
Target Genes:
-
CD36
-
Adiponectin
-
Fatty acid-binding protein 4 (FABP4)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from tissue samples using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Example Table: this compound Levels in Tissues of LPS-Treated Mice
| Treatment Group | Time Point | Liver this compound (ng/g tissue) | Spleen this compound (ng/g tissue) |
| Vehicle | 6h | Mean ± SEM | Mean ± SEM |
| LPS (5 mg/kg) | 6h | Mean ± SEM | Mean ± SEM |
| LPS + ML355 (30 mg/kg) | 6h | Mean ± SEM | Mean ± SEM |
Example Table: Relative Gene Expression of PPARγ Target Genes
| Treatment Group | Gene | Fold Change vs. Vehicle | p-value |
| LPS | CD36 | Mean ± SEM | <0.05 |
| LPS + ML355 | CD36 | Mean ± SEM | <0.05 |
| LPS | FABP4 | Mean ± SEM | <0.05 |
| LPS + ML355 | FABP4 | Mean ± SEM | <0.05 |
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for investigating the role of this compound in animal models. By combining in vivo models of disease with precise analytical techniques and downstream molecular and histological analyses, researchers can gain valuable insights into the biological functions of this lipid mediator and its potential as a therapeutic target. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of this compound in health and disease.
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. First selective 12-LOX inhibitor, ML355, impairs thrombus formation and vessel occlusion in vivo with minimal effects on hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antagonistic effect of 12-lipoxygenase inhibitor ML355 on lipopolysaccharide induced inflammatory response in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy and anti-inflammatory mechanism of baicalein on endometriosis progression in patient-derived cell line and mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comprehensive study on the therapeutic effects of baicalein for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of 12-OxoETE in Studying Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] It belongs to the eicosanoid family and plays a significant role in the intricate signaling cascades of inflammation. Evidence suggests its involvement in a variety of inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, by modulating key cellular processes such as chemotaxis and immune cell activation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate inflammatory diseases, aimed at researchers, scientists, and professionals in drug development.
Biosynthesis and Metabolism
This compound is synthesized from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway. Arachidonic acid is first converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then reduced to 12-HETE. Subsequently, 12-HETE is oxidized to this compound by NAD⁺-dependent 12-hydroxyeicosanoid dehydrogenase.[2] This metabolite can be further processed into downstream products.[2] The formation of this compound is a critical step in the generation of pro-inflammatory signals in various cell types, including neutrophils and keratinocytes.[1][2]
Mechanism of Action in Inflammation
This compound exerts its pro-inflammatory effects by activating specific G protein-coupled receptors (GPCRs), primarily the leukotriene B4 receptor 2 (BLT2) and GPR31.[1][3][4] Upon binding to these receptors on immune cells such as neutrophils, this compound triggers a cascade of intracellular signaling events. These include the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the stimulation of downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) and NF-κB signaling pathways.[2][3] These signaling events ultimately lead to hallmark inflammatory responses, including chemotaxis (directed cell migration), aggregation of neutrophils, and the release of pro-inflammatory mediators.[1][5]
Data Presentation
Table 1: Relative Potency of this compound and Related Eicosanoids on Neutrophil Activation
| Compound | Relative Potency (Calcium Mobilization & Aggregation) | Reference |
| 5-hydroxy-ETE | 1 | [5] |
| 12(R)-hydroxy-ETE | 0.1 | [5] |
| 12(S)-hydroxy-ETE | 0.01 | [5] |
| This compound | 0.003 | [5] |
Relative potency is normalized to the activity of 5-hydroxy-ETE in inducing Ca²⁺ transients and aggregation in human neutrophils.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol details a method to assess the chemotactic effect of this compound on neutrophils using a Boyden chamber assay.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Boyden chamber apparatus (with 5 µm pore size polycarbonate membrane)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 supplemented with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Cell Labeling: Incubate the neutrophil suspension with 1 µM Calcein-AM for 30 minutes at 37°C in the dark. Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in RPMI 1640 with 0.5% FBS.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (ethanol) to the lower wells of the Boyden chamber.
-
Place the 5 µm pore size membrane over the lower wells.
-
Add 100 µL of the Calcein-AM labeled neutrophil suspension (1 x 10⁵ cells) to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the chemotactic index as the fold increase in fluorescence in the presence of this compound compared to the vehicle control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in neutrophils in response to this compound stimulation.
Materials:
-
This compound
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
Fluorescence spectrophotometer or plate reader capable of kinetic reads
Procedure:
-
Cell Preparation: Isolate human neutrophils as described in Protocol 1. Resuspend the cells in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Dye Loading:
-
Add Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-2 µM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark, with gentle agitation.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in fresh HBSS.
-
-
Measurement:
-
Transfer the dye-loaded cell suspension to a cuvette or a 96-well black-walled plate.
-
Place the cuvette/plate in the fluorescence spectrophotometer/plate reader and allow the baseline fluorescence to stabilize.
-
For Fura-2 AM, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4 AM, measure fluorescence intensity with excitation at 490 nm and emission at 525 nm.
-
-
Stimulation: Add a specific concentration of this compound to the cell suspension and immediately begin recording the fluorescence changes over time (typically for 2-5 minutes).
-
Data Analysis: The change in fluorescence ratio (Fura-2 AM) or intensity (Fluo-4 AM) over time reflects the change in intracellular calcium concentration. Calculate the peak response and the area under the curve to quantify the calcium mobilization.
Visualizations
Figure 1. Biosynthesis pathway of this compound.
Figure 2. Signaling pathway of this compound in neutrophils.
Figure 3. Experimental workflow for neutrophil chemotaxis assay.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 12-OxoETE in Plasma and Serum: A Detailed Guide for Researchers
Application Notes and Protocols for the Quantitative Analysis of 12-Oxo-eicosatetraenoic Acid
For researchers, scientists, and professionals in drug development, the accurate measurement of lipid mediators like 12-oxo-eicosatetraenoic acid (12-OxoETE) in biological matrices is crucial for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the quantification of this compound in plasma and serum, focusing on modern analytical techniques.
This compound is a metabolite of arachidonic acid, formed via the 12-lipoxygenase (12-LOX) pathway.[1][2] It is generated by the oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] While its biological functions are still under investigation, it is implicated in inflammatory responses and may act through G protein-coupled receptors, similar to its precursor 12-HETE.[3][4]
This guide outlines the primary methods for this compound measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a strong emphasis on LC-MS/MS due to its superior specificity and sensitivity.
I. Analytical Techniques for this compound Measurement
The quantification of this compound in plasma and serum presents analytical challenges due to its low endogenous concentrations and potential for interference from other lipids. The two main techniques employed are LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices.[5] It offers high selectivity and sensitivity, allowing for the accurate measurement of low analyte concentrations. The technique involves chromatographic separation of the analyte from other sample components followed by mass spectrometric detection and quantification.
II. Quantitative Data Summary
While specific quantitative data for this compound in human plasma and serum is limited in publicly available literature, data for its precursor, 12-HETE, is more abundant and can provide a reference point. The following tables summarize representative quantitative data for 12-HETE in human plasma and serum, as determined by LC-MS/MS.
Table 1: Representative Quantitative Data for 12-HETE in Human Plasma (LC-MS/MS)
| Analyte | Matrix | Concentration Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Method | Reference |
| 12(S)-HETE | Human Plasma | Not Reported | 0.976 | LC-MS/MS | [6] |
| (±)12-HETEs | Mouse Plasma | 1 - 5,000 (calibration curve range) | Not Reported | Chiral LC-MS/MS | [7] |
| 12-HETE | Human Plasma | Not Reported | Not Reported | UPLC-MS/MS | [8] |
Table 2: Representative Quantitative Data for 12-HETE in Human Serum (LC-MS/MS)
| Analyte | Matrix | Concentration Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Method | Reference |
| 12(S)-HETE | Human Serum | Not Reported | 0.976 | LC-MS/MS | |
| 12-HETE | Human Serum | Healthy: ~2-15, Severe Pneumonia: ~5-40 | 0.048 - 0.44 | UPLC-MS/MS | [9] |
| 12-HETE | Human Serum | T2DM without DR: ~2, T2DM with DR: ~4 | Not Reported | UHPLC-MRM-MS/MS | [6] |
III. Experimental Protocols
A. LC-MS/MS Method for this compound Quantification
This protocol is a model based on established methods for related eicosanoids and should be validated specifically for this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating eicosanoids from plasma and serum.
-
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d4-12-HETE, as a proxy for a deuterated this compound standard)
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Deionized water
-
SPE cartridges (e.g., C18)
-
-
Protocol:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 5 µL of the internal standard solution.
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion ([M-H]-) for this compound is m/z 317.2. Product ions would need to be determined by infusing a standard. Likely product ions would result from losses of water and carboxyl groups.
-
Internal Standard (e.g., d4-12-HETE): Precursor ion [M-H]- at m/z 323.2, with corresponding product ions.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
B. ELISA Protocol for 12-HETE (as a proxy for this compound)
While a specific ELISA for this compound is not widely available, the protocol for a competitive 12-HETE ELISA provides a general workflow for this type of assay.
-
Principle: This is a competitive immunoassay. 12-HETE in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 12-HETE for a limited number of binding sites on a specific antibody coated on a microplate. The amount of HRP-labeled 12-HETE bound to the antibody is inversely proportional to the concentration of 12-HETE in the sample.
-
General Protocol:
-
Prepare standards and samples. Plasma and serum samples may require purification by SPE or liquid-liquid extraction prior to analysis.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add HRP-labeled 12-HETE to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 12-HETE in the samples by comparing their absorbance to the standard curve.
-
IV. Visualizations
A. Signaling Pathway of this compound and its Precursor
Caption: Biosynthesis and potential signaling pathway of this compound.
B. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
C. Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques for this compound.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]
- 3. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Monoclonal Antibodies Specific for 12-OxoETE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development, characterization, and application of monoclonal antibodies (mAbs) specifically targeting 12-Oxo-eicosatetraenoic acid (12-OxoETE), a bioactive lipid metabolite derived from arachidonic acid.
Introduction
This compound is an oxidized derivative of 12-hydroxyeicosatetraenoic acid (12-HETE) and is implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] The development of specific monoclonal antibodies against this compound is crucial for its accurate detection and quantification in biological samples, and for elucidating its precise roles in cellular signaling pathways. This document outlines the protocols for generating and validating these valuable research tools.
Signaling Pathway of this compound Precursors
The biosynthesis of this compound is initiated from arachidonic acid through the action of lipoxygenases (LOX) or cytochrome P450 enzymes, leading to the formation of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] 12-HETE is then oxidized to this compound.[1] While dedicated receptors for this compound are not yet fully characterized, its precursor, 12(S)-HETE, has been shown to signal through the G-protein coupled receptor GPR31, activating downstream pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[2] It is plausible that this compound may exert its biological effects through similar or distinct signaling mechanisms.
Part 1: Monoclonal Antibody Development
The generation of monoclonal antibodies against small molecules like this compound requires a specialized approach due to their low immunogenicity.[3] The following protocol is based on established hybridoma technology.[4][5][6][7]
Experimental Workflow for Monoclonal Antibody Production
Protocol 1: Generation of Anti-12-OxoETE Monoclonal Antibodies
1. Antigen Preparation (Hapten-Carrier Conjugation)
-
Objective: To render the small molecule this compound immunogenic by conjugating it to a larger carrier protein.
-
Materials:
-
This compound
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.
-
Conjugation reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Activate the carboxyl group of this compound using EDC/NHS chemistry.
-
React the activated this compound with the carrier protein (KLH or BSA) at a defined molar ratio.
-
Purify the conjugate by dialysis to remove unreacted components.
-
Confirm conjugation efficiency using techniques like MALDI-TOF mass spectrometry.
-
2. Immunization and Hybridoma Production
-
Objective: To elicit an immune response in mice and generate antibody-producing hybridoma cells.[8]
-
Procedure:
-
Immunize BALB/c mice with the this compound-KLH conjugate emulsified in a suitable adjuvant.
-
Administer booster injections at 2-3 week intervals.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-BSA as the coating antigen.
-
Once a high titer is achieved, perform a final boost and harvest the spleen.
-
Fuse the isolated splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).[8]
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
3. Screening and Cloning
-
Objective: To identify and isolate hybridoma clones producing high-affinity, specific antibodies against this compound.
-
Procedure:
-
Screen the supernatants from hybridoma cultures for the presence of anti-12-OxoETE antibodies using a competitive ELISA (see Protocol 2).
-
Select positive clones and perform limiting dilution cloning to obtain monoclonal populations.
-
Re-screen the subclones to ensure monoclonality and stable antibody production.
-
Expand and cryopreserve the selected hybridoma cell lines.
-
4. Antibody Production and Purification
-
Objective: To produce and purify large quantities of the monoclonal antibody.
-
Procedure:
-
Culture the selected hybridoma clones in large-scale culture systems (e.g., roller bottles or bioreactors).
-
Harvest the culture supernatant containing the secreted monoclonal antibodies.
-
Purify the antibody using protein A/G affinity chromatography.
-
Assess the purity and concentration of the antibody using SDS-PAGE and a spectrophotometer.
-
Part 2: Antibody Characterization and Application Protocols
Thorough characterization is essential to ensure the specificity and reliability of the developed monoclonal antibody.[9][10]
Data Presentation: Antibody Characterization Summary
| Parameter | Method | Result |
| Isotype | Isotyping Kit | IgG1, kappa light chain |
| Purity | SDS-PAGE | >95% |
| Affinity (KD) | Competitive ELISA | 1 x 10-8 M |
| Specificity | Competitive ELISA | See Table 2 |
Table 1: General Characteristics of a representative Anti-12-OxoETE Monoclonal Antibody.
| Competitor | IC50 (nM) | Cross-reactivity (%) |
| This compound | 10 | 100 |
| 12(S)-HETE | 500 | 2 |
| 12(R)-HETE | 800 | 1.25 |
| 5-OxoETE | >10,000 | <0.1 |
| 15-OxoETE | >10,000 | <0.1 |
| Arachidonic Acid | >10,000 | <0.1 |
| Prostaglandin E2 | >10,000 | <0.1 |
Table 2: Cross-reactivity Profile of the Anti-12-OxoETE Monoclonal Antibody.
Protocol 2: Competitive ELISA for this compound Quantification
-
Objective: To quantify the concentration of this compound in biological samples.[11][12][13]
-
Procedure:
-
Coat a 96-well plate with this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Pre-incubate samples or standards of known this compound concentrations with a fixed amount of the anti-12-OxoETE mAb.
-
Add the pre-incubated mixture to the coated plate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
-
Protocol 3: Western Blotting for this compound-Protein Adducts
-
Objective: To detect proteins that have been covalently modified by this compound.
-
Procedure:
-
Separate proteins from cell lysates or tissue homogenates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-12-OxoETE mAb overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 4: Immunoprecipitation (IP) of this compound-Binding Proteins
-
Objective: To isolate and identify proteins that interact with this compound.[14][15][16][17]
-
Procedure:
-
Incubate cell lysates with the anti-12-OxoETE mAb to form immune complexes.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Protocol 5: Flow Cytometry for Cellular this compound Detection
-
Objective: To detect and quantify this compound levels in individual cells.[18][19][20][21][22]
-
Procedure:
-
Harvest and fix cells with a suitable fixative.
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with the anti-12-OxoETE mAb.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Analyze the stained cells using a flow cytometer.
-
Conclusion
The development of a highly specific monoclonal antibody against this compound is a critical step towards understanding its biological functions. The protocols outlined in these application notes provide a robust framework for the generation, characterization, and application of such antibodies in various research settings. Successful implementation of these methods will facilitate the accurate measurement of this compound and the exploration of its role in health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Antibody Discovery via Hybridomas | Molecular Devices [moleculardevices.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 7. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 8. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 9. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 10. sysy.com [sysy.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. ulab360.com [ulab360.com]
- 15. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 12-OxoETE from other Oxo-ETEs: Detailed Application Notes and Protocols for Researchers
Introduction
12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE). As a member of the oxo-eicosatetraenoic acid (Oxo-ETE) family, it shares structural similarities with other isomers such as 5-OxoETE and 15-OxoETE. These molecules are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signaling. Due to their structural similarities and diverse biological roles, the accurate differentiation and quantification of this compound from other Oxo-ETEs are crucial for advancing research in pharmacology and drug development.
This document provides detailed application notes and protocols for the analytical differentiation of this compound from other Oxo-ETEs using state-of-the-art mass spectrometry-based techniques. It is intended for researchers, scientists, and drug development professionals.
Section 1: Analytical Methodologies for Oxo-ETE Differentiation
The primary analytical challenges in distinguishing this compound from its isomers lie in their identical mass and similar physicochemical properties. High-resolution chromatographic separation coupled with sensitive and specific mass spectrometric detection is therefore essential. The two most powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the analysis of Oxo-ETEs due to its high sensitivity, specificity, and minimal sample derivatization requirements.
Key Advantages:
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of precursor-product ion transitions unique to each isomer.
-
High Sensitivity: Modern instruments can achieve detection limits in the picogram to femtogram range.
-
Minimal Sample Preparation: Direct analysis of lipid extracts is often possible, reducing the potential for analyte loss and degradation.
A critical aspect of a successful LC-MS/MS method is the chromatographic separation of the isomers. Reversed-phase chromatography is commonly employed for this purpose.
Table 1: Comparative LC-MS/MS Data for Oxo-ETE Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 317.2 | 153.1 | 4.06[1] |
| 5-OxoETE | 317.2 | 203.1 | ~3.5 (estimated) |
| 15-OxoETE | 317.2 | 113.1 | 3.94[1] |
Note: Retention times are column and method dependent and should be determined empirically.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution but requires chemical derivatization to increase the volatility and thermal stability of the polar Oxo-ETE molecules.[2] A two-step derivatization involving methoximation followed by silylation is a common and effective strategy.[2]
Key Advantages:
-
High Chromatographic Efficiency: Capillary GC columns provide superior separation of isomers.
-
Rich Fragmentation Spectra: Electron ionization (EI) generates detailed mass spectra that can aid in structural elucidation.
Challenges:
-
Derivatization Required: The additional sample preparation steps can be time-consuming and a source of variability.[3]
-
Potential for Thermal Degradation: Even after derivatization, some analytes may be susceptible to degradation at high temperatures in the GC inlet and column.
Table 2: Predicted GC-MS Data for Derivatized Oxo-ETE Isomers (Methoxime-TMS Derivatives)
| Analyte (as MO-TMS derivative) | Predicted Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound | 419 | 316, 299, 173 |
| 5-OxoETE | 419 | 316, 203, 173 |
| 15-OxoETE | 419 | 316, 245, 173 |
Note: The fragmentation of derivatized oxo-metabolites can result in unique patterns indicative of the oxo group's position.[4] The provided m/z values are predicted based on common fragmentation pathways of similar derivatized lipids.
Section 2: Experimental Protocols
Protocol for LC-MS/MS Analysis of Oxo-ETEs
This protocol provides a general framework for the analysis of this compound and other Oxo-ETEs in biological samples.
2.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of sample (e.g., plasma, cell culture supernatant), add an appropriate amount of a deuterated internal standard (e.g., 12-HETE-d8, as a proxy if a deuterated this compound standard is unavailable).
-
Acidification: Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M HCl or formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the Oxo-ETEs with 2 mL of methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2.1.2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor the transitions listed in Table 1. Optimize collision energies and other MS parameters for your specific instrument.
Protocol for GC-MS Analysis of Oxo-ETEs
This protocol outlines the derivatization and GC-MS analysis of Oxo-ETEs.
2.2.1. Sample Preparation and Derivatization
-
Extraction: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Drying: Evaporate the organic extract to complete dryness under nitrogen.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried extract.
-
Incubate at 60°C for 30 minutes.
-
-
Silylation:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the reaction mixture.
-
Incubate at 60°C for 30 minutes.
-
-
Solvent Evaporation and Reconstitution: Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 50 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
2.2.2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Section 3: Signaling Pathways of Oxo-ETEs
The distinct biological activities of Oxo-ETE isomers are mediated by their interactions with specific G protein-coupled receptors (GPCRs) and other signaling pathways.
This compound and the GPR31 Signaling Pathway
While its direct precursor, 12(S)-HETE, is a known ligand for the G protein-coupled receptor 31 (GPR31), the specific signaling of this compound is an active area of research.[6][7] It is plausible that this compound also interacts with GPR31, initiating a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, and the transcription factor NF-κB.[6][8] This pathway is implicated in cell proliferation and inflammation.[9]
Caption: Proposed signaling pathway of this compound via the GPR31 receptor.
Comparative Signaling of Oxo-ETEs
In contrast to the pro-inflammatory and proliferative signaling associated with the 12-HETE/GPR31 axis, other Oxo-ETEs exhibit distinct signaling profiles.
-
5-OxoETE: This isomer is a potent chemoattractant for eosinophils and neutrophils, acting through the OXE receptor (OXER1).[10]
-
15-OxoETE: This molecule has been shown to possess anti-inflammatory properties.[11][12] It activates the Nrf2-regulated antioxidant response and inhibits NF-κB-mediated pro-inflammatory signaling.[11][12]
Caption: Comparative overview of the signaling pathways of Oxo-ETE isomers.
Section 4: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the differentiation and quantification of this compound from other Oxo-ETEs in a biological sample.
Caption: General experimental workflow for Oxo-ETE analysis.
Conclusion
The analytical differentiation of this compound from other Oxo-ETEs is a challenging but achievable task with the appropriate methodology. LC-MS/MS offers a sensitive and specific approach with minimal sample preparation, making it the preferred method for quantitative analysis. GC-MS, while requiring derivatization, provides excellent chromatographic resolution and can be a valuable tool for confirmation and structural analysis. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for the study of these important lipid mediators. Understanding the distinct signaling pathways of each isomer is crucial for interpreting the biological significance of their differential regulation.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic/mass spectrometric analysis of oxo and chain-shortened leukotriene B4 metabolites. Leukotriene B4 metabolism in Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia [mdpi.com]
- 11. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
Application Notes and Protocols for In Vitro Stimulation of Cultured Cells with 12-OxoETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE), an arachidonic acid metabolite.[1] Emerging research indicates that this compound plays a significant role in various physiological and pathological processes, including inflammation, cancer biology, and cellular signaling. These application notes provide a comprehensive protocol for the stimulation of cultured cells with this compound to investigate its biological effects and downstream signaling pathways.
Biological Activity and Signaling Pathways
This compound exerts its effects by interacting with specific cellular receptors. The primary signaling pathways implicated in this compound-mediated cellular responses are:
-
Leukotriene B4 Receptor 2 (BLT2): this compound is known to be a ligand for BLT2, a G protein-coupled receptor (GPCR).[1] Activation of BLT2 can initiate a cascade of intracellular events, including calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) pathways, which can influence cell proliferation, migration, and inflammation.[1]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): There is evidence to suggest that this compound and its precursors can act as ligands for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[2] This interaction may contribute to the anti-inflammatory and metabolic effects observed in response to this compound.
Data Presentation: Quantitative Parameters for this compound Stimulation
The following table summarizes the recommended concentration ranges and incubation times for stimulating cultured cells with this compound, based on published studies with this compound and related eicosanoids. The optimal conditions may vary depending on the cell type and the specific biological endpoint being investigated.
| Parameter | Recommended Range | Notes |
| Final Concentration | 10 nM - 40 µM | Start with a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Modest effects on calcium levels in neutrophils were seen at 10 µM. Effects on bovine trophoblast cells were observed between 4 and 40 µM. |
| Incubation Time | 15 minutes - 48 hours | Short incubation times (15-60 minutes) are typically sufficient for studying rapid signaling events like protein phosphorylation. Longer incubation times (6-48 hours) are necessary for assessing changes in gene expression, cell proliferation, or apoptosis. |
| Solvent/Vehicle | Ethanol (B145695) or DMSO | The final concentration of the solvent in the cell culture medium should be kept to a minimum (<0.1%) to avoid solvent-induced cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stimulation of Cultured Cells with this compound
This protocol provides a step-by-step guide for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest (e.g., cancer cell lines, immune cells)
-
Complete cell culture medium appropriate for the cell line
-
Serum-free cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
Cell Starvation (Optional): For studies investigating signaling pathways, it is often recommended to serum-starve the cells for 2-24 hours prior to stimulation. Replace the complete medium with serum-free medium. This helps to reduce basal signaling activity.
-
Preparation of Treatment Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Prepare a vehicle control medium containing the same final concentration of ethanol or DMSO as the highest concentration of this compound used.
-
-
Cell Stimulation:
-
Carefully remove the medium from the cell culture wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment medium (containing this compound or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period, as determined by your experimental design.
-
Downstream Analysis: Following incubation, the cells are ready for downstream analysis, such as:
-
Western Blotting: To analyze protein expression and phosphorylation status of signaling molecules.
-
qRT-PCR: To measure changes in gene expression.
-
Cell Viability/Proliferation Assays (e.g., MTT, BrdU): To assess the effect on cell growth.
-
Calcium Imaging: To measure intracellular calcium mobilization.
-
ELISA: To quantify the secretion of cytokines or other factors.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 12-OxoETE Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 12-OxoETE using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound detection?
A1: Negative ion mode electrospray ionization (ESI) is recommended for the detection of this compound and other eicosanoids.[1][2] This is because the carboxylic acid moiety common to this class of molecules is readily deprotonated, forming a [M-H]⁻ ion, which provides high sensitivity.
Q2: What are the expected MRM transitions for this compound?
A2: For this compound, the precursor ion (Q1) is the deprotonated molecule at m/z 317. A common and specific product ion (Q3) for quantification is m/z 153.[1][3][4] Other potential product ions can be monitored for confirmation. It is always best to optimize these transitions on your specific instrument.
Q3: What are common sources of background noise or contamination in eicosanoid analysis?
A3: Common sources of contamination include plastics (leaching of plasticizers), solvents, and cross-contamination between samples.[5] It is crucial to use high-purity, LC-MS grade solvents and additives.[6] To minimize contamination, it is also advisable to use glass or polypropylene (B1209903) tubes and to perform regular system cleaning.[7] Injecting solvent blanks between samples can help identify and manage carryover.[5]
Q4: Should I use a deuterated internal standard for this compound quantification?
A4: Yes, using a stable isotope-labeled internal standard, such as 12-HETE-d8, is highly recommended for accurate quantification.[7][8] Internal standards help to correct for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.[9]
Troubleshooting Guide
Issue: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Parameters | Ensure the mass spectrometer is operating in negative ion mode. Optimize source parameters such as ion spray voltage and source temperature by infusing a this compound standard.[10] |
| Incorrect MRM Transitions | Verify that the correct precursor (m/z 317) and product ions (e.g., m/z 153) are being monitored. Optimize collision energy (CE) and declustering potential (DP) for your specific instrument to maximize fragment ion intensity.[1][11] |
| Inefficient Sample Extraction | The extraction procedure may not be efficient for eicosanoids. Consider using solid-phase extraction (SPE) with a C18 or HLB sorbent, which is a common and effective method for isolating eicosanoids from biological matrices.[4][7] Ensure the pH of the sample is adjusted to an acidic value before extraction to protonate the carboxylic acid group and improve retention on the SPE sorbent. |
| Analyte Degradation | Eicosanoids can be unstable. Minimize sample handling time, keep samples on ice or at 4°C during processing, and store them at -80°C.[1][7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation to prevent autooxidation.[7] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from interfering matrix components.[12] Modifying the sample preparation procedure to remove more interferences can also be beneficial. |
Issue: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.[6] |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, leading to peak tailing or splitting.[5] Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[6] |
| Inappropriate Mobile Phase | The mobile phase composition can significantly affect peak shape. Ensure that the mobile phase pH is appropriate for the analyte. Adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can improve the peak shape for acidic compounds like this compound.[9][13] |
| Secondary Interactions | Analyte interactions with active sites on the column packing material can cause peak tailing. Using a column with end-capping or adding a buffer to the mobile phase can help mitigate these effects.[6] |
Quantitative Data Summary
Table 1: Optimized LC-MS/MS Parameters for this compound Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 317 | 153 | -50 | -23 |
Data sourced from a study using an ABI/Sciex 6500 QTRAP system.[1] Note that optimal DP and CE values are instrument-dependent and should be optimized empirically.
Table 2: Typical Liquid Chromatography Parameters for Eicosanoid Analysis
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1x100 mm, 1.7 µm).[1] |
| Mobile Phase A | Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v)[1] or Water with 0.1% Acetic Acid.[10] |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v)[1] or Acetonitrile/Methanol (B129727) (90:10) with 0.1% Acetic Acid.[10] |
| Flow Rate | 0.3 - 0.5 mL/min.[1][10] |
| Column Temperature | 40 °C.[1][8] |
| Injection Volume | 10 µL.[1][10] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of eicosanoids from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., 12(S)-HETE-d8).[9]
-
Acidify the sample by adding 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).[9]
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (Initial Cleanup):
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Reconstitute the dried extract from step 2 in a small volume of 15% methanol in water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and other eicosanoids from the cartridge with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[8]
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthesis pathways of this compound.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. scispace.com [scispace.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
minimizing non-enzymatic degradation of 12-OxoETE during sample handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-enzymatic degradation of 12-OxoETE (12-oxo-eicosatetraenoic acid) during sample handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a biologically active oxidized lipid derived from arachidonic acid. It is involved in various physiological and pathological processes. Ensuring its stability during handling is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term storage, this compound should be stored at -80°C in a solution of an organic solvent such as ethanol (B145695).[1] When stored under these conditions, it is reported to be stable for at least two years.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. The thioester bond in similar compounds is susceptible to hydrolysis, a process that can be accelerated in aqueous environments, particularly at neutral to basic pH. If you must use an aqueous buffer, prepare the solution fresh for each experiment and use a slightly acidic buffer (pH 4-6) to improve stability.
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, which can accelerate degradation. It is best practice to aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Q5: What are the primary factors that can cause non-enzymatic degradation of this compound?
A5: The main factors contributing to the non-enzymatic degradation of this compound and other oxo-fatty acids include:
-
Oxidation: Exposure to oxygen, especially in the presence of metal ions, can lead to further oxidation.
-
Light Exposure: UV light can induce photo-oxidation.
-
Extreme pH: Both highly acidic and alkaline conditions can promote degradation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound stock or working solutions. | 1. Verify Storage Conditions: Ensure your this compound stock has been consistently stored at -80°C in a tightly sealed vial, protected from light. 2. Prepare Fresh Working Solutions: Prepare new working solutions from a fresh aliquot of your stock solution immediately before your experiment. 3. Assess Purity: If the issue persists, consider assessing the purity of your stock solution using a suitable analytical method like LC-MS/MS to quantify any potential degradation. |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | 1. Non-enzymatic degradation of this compound. 2. Enzymatic conversion of this compound by cellular components in the sample. 3. Contamination from solvents or labware. | 1. Minimize Degradation During Sample Prep: Keep samples on ice, work quickly, and use solvents containing antioxidants (e.g., BHT). 2. Consider Metabolic Products: Be aware of known enzymatic metabolites of this compound, such as 12-oxo-ETrE and 12-HETrE, which may be present in biological samples.[2] 3. Run Blanks: Analyze solvent blanks to rule out contamination from your reagents and system. |
| Low recovery of this compound after sample extraction | 1. Adsorption to labware. 2. Degradation during the extraction process. | 1. Use Appropriate Labware: Utilize silanized glass or polypropylene (B1209903) tubes and pipette tips to minimize adsorption. 2. Optimize Extraction Conditions: Perform extractions at low temperatures and under dim light. Ensure the pH of your extraction buffer is slightly acidic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Before opening, allow the vial containing this compound (typically in ethanol) to equilibrate to room temperature to prevent condensation.
-
Stock Solution Preparation: If received as a solid, dissolve this compound in anhydrous ethanol to a desired stock concentration (e.g., 1 mg/mL). If received as a solution, this is your stock.
-
Inert Atmosphere: Briefly purge the headspace of the stock solution vial with an inert gas (argon or nitrogen) before sealing.
-
Aliquoting: Dispense the stock solution into single-use, amber glass or polypropylene vials.
-
Storage: Store the aliquots at -80°C.
-
Working Solution Preparation: For experiments, dilute an aliquot of the stock solution to the final working concentration in the appropriate assay buffer immediately before use. It is recommended to use a buffer with a slightly acidic pH (4-6) for better stability in aqueous media.
Protocol 2: General Sample Handling to Minimize Degradation
-
Low Temperature: Keep biological samples and this compound solutions on ice or at 4°C throughout the handling and preparation process.
-
Protection from Light: Use amber vials or cover tubes with aluminum foil to protect samples from light.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents at a final concentration of 0.005-0.01% to prevent oxidative degradation.
-
Inert Environment: When possible, perform sample preparation steps under an inert atmosphere.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors leading to this compound degradation or metabolism.
References
Technical Support Center: Optimizing Cell Lysis for 12-OxoETE Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing cell lysis and extraction techniques for the accurate quantification of 12-Oxo-eicosatetraenoic acid (12-OxoETE), a critical lipid mediator in various physiological and pathological processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which cell lysis method is best for preserving this compound?
A1: The optimal method depends on your cell type and downstream application. The primary goals are to efficiently rupture the cell membrane to release lipids while minimizing enzymatic and non-enzymatic degradation or artificial generation of this compound.
-
Sonication: This is a common and effective method for many cell types, including cultured cells like RAW264.7 macrophages.[1][2] It uses high-frequency sound waves to disrupt cells. However, it generates heat which can degrade sensitive analytes, so it is crucial to perform sonication on ice and in short bursts.[3][4]
-
Chemical Lysis (Detergents): Using detergents is an effective way to solubilize cell membranes. For lipid analysis, it is critical to choose a detergent that does not interfere with downstream quantification, such as mass spectrometry. A method using a 1% Triton X-100 lysis buffer combined with vortexing has been shown to be effective for extracting intact metalloproteins and could be adapted for lipidomics.[5]
-
Freeze-Thaw Cycles: This method relies on the formation of ice crystals to rupture cell membranes.[2] While gentle, it may not be sufficient for cells with rigid walls and repeated cycles can potentially degrade sensitive molecules.
-
Bead Beating: This mechanical method is very effective for disrupting tough cells but can be harsh.[2] The choice of bead material, size, and agitation speed must be optimized to prevent excessive heat generation and sample degradation.[6]
Q2: My this compound recovery is consistently low. What are the potential causes and solutions?
A2: Low recovery can stem from several issues during lysis and extraction.
-
Incomplete Lysis: The chosen method may not be robust enough for your specific cell type.
-
Troubleshooting: Confirm lysis by examining a small aliquot of your cell suspension under a microscope after the procedure; the lysate should appear clear and non-viscous.[7] For mechanical methods like sonication, ensure parameters (power, duration) are optimized.[4] For chemical methods, you may need to increase the detergent concentration or incubation time.[5]
-
-
Analyte Degradation: this compound, like other eicosanoids, is susceptible to degradation.
-
Troubleshooting: Keep samples on ice or at 4°C throughout the entire lysis and extraction process.[3] Process samples immediately after collection. If storage is necessary, store the final ethyl acetate (B1210297) extracts at -80°C.[8]
-
-
Inefficient Extraction: The lipid may not be efficiently partitioning from the aqueous lysate to the organic solvent.
-
Troubleshooting: Ensure the pH of the sample is acidified to ~3.5 before extraction, as this protonates the carboxyl group on this compound, making it less polar and more soluble in organic solvents.[8] Use a reliable solid-phase extraction (SPE) method with C18 columns to capture and concentrate the analyte.[1][8]
-
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability often points to inconsistencies in sample handling and processing.
-
Inconsistent Lysis: Ensure every sample is subjected to the exact same lysis conditions (e.g., sonication time and power, incubation time with detergents).
-
Non-Enzymatic Formation: this compound can be formed non-enzymatically from its precursor, 12-hydroperoxyeicosatetraenoic acid (12-HpETE), especially in the presence of heme compounds released during lysis.[9] This can artificially inflate your measurements.
-
Troubleshooting: Work quickly and at low temperatures to minimize the activity of heme-containing proteins like peroxidases. The addition of antioxidants or a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) to the collection medium can help stabilize the sample.[8]
-
-
Pipetting Errors: When working with small volumes of lysates and organic solvents, precision is key. Ensure your pipettes are calibrated and use proper technique.
Comparison of Common Cell Lysis Techniques
The following table summarizes various lysis methods and their suitability for this compound analysis.
| Lysis Method | Mechanism | Suitable Cell Types | Pros for this compound Analysis | Cons for this compound Analysis |
| Sonication | Mechanical disruption via high-frequency sound waves (cavitation).[2] | Bacteria, yeast, cultured mammalian cells.[3] | Efficient and rapid; effective for a wide range of cells. | Generates heat, which can degrade lipids; potential for aerosol formation.[3] |
| Chemical (Detergent) | Solubilization of the lipid bilayer membrane. | Mammalian cells, plant cells. | Gentle, reproducible, and easily scalable. | Detergent may interfere with downstream analysis (e.g., mass spectrometry); requires optimization. |
| Freeze-Thaw | Physical disruption from ice crystal formation during repeated cycles.[2] | Mammalian cells. | Gentle method that preserves protein integrity. | May be incomplete for some cell types; repeated cycles can be time-consuming and may degrade sensitive lipids. |
| Bead Beating | Mechanical shearing and crushing by high-speed agitation with beads.[2] | Yeast, fungi, bacteria, tissues. | Highly effective for cells with tough walls. | Generates significant heat; can be overly harsh, leading to analyte degradation if not optimized. |
| High-Pressure Homogenization | Mechanical disruption by forcing cells through a narrow valve under high pressure.[2] | Bacteria, mammalian cells.[3] | Minimal heat generation, scalable, and highly efficient.[3] | Requires specialized and expensive equipment. |
Experimental Protocols
Protocol: Lysis and Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from established methods for eicosanoid extraction.[1][8]
Materials:
-
Cells in suspension
-
10% Methanol (B129727) in water (v/v)
-
Deuterated internal standard (e.g., 12-HETE-d8)
-
2M Hydrochloric Acid (HCl)
-
C18 SPE Columns
-
Methanol (100%), Ethanol, Hexane (B92381), Ethyl Acetate
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of cold 10% methanol in water.[1]
-
Spike the sample with a known amount of deuterated internal standard to correct for extraction loss.[1]
-
Sonicate the cell suspension on ice for 3 cycles of 20 seconds with 40-second intervals to prevent overheating.[1]
-
Visually inspect the lysate to ensure it is clear and non-viscous.[7]
-
-
Sample Acidification:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column by washing with 3.5 mL of 100% methanol, followed by 3.5 mL of water for equilibration.[1]
-
Load the acidified supernatant onto the column.[1]
-
Wash the column with 3.5 mL of 10% methanol in water to remove hydrophilic impurities.[1]
-
Perform a second wash with 10 mL of hexane to remove neutral lipids.[8]
-
Elute the this compound from the column with 10 mL of ethyl acetate.[8]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[8]
-
Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis and receptor-mediated signaling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 4. Optimization of E. Coli Tip-Sonication for High-Yield Cell-Free Extract using Finite Element Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of an optimal cell lysis method for the study of the zinc metalloproteome of Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. arborassays.com [arborassays.com]
- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the sensitivity of 12-OxoETE detection
Welcome to the Technical Support Center for 12-OxoETE detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The two primary methods for the sensitive and specific detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA). LC-MS/MS is considered the gold standard for its high specificity and quantification capabilities. Immunoassays offer a higher-throughput and more cost-effective alternative, though they may have limitations in specificity.
Q2: What are the critical first steps in sample preparation to ensure accurate this compound measurement?
A2: Due to the instability of oxylipins, proper sample handling is crucial. To prevent auto-oxidation and enzymatic degradation of this compound during sample collection and processing, it is recommended to add antioxidants, such as butylated hydroxytoluene (BHT), and keep samples on ice. For long-term storage, samples should be kept at -80°C.
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A3: To enhance sensitivity in LC-MS/MS, consider the following strategies:
-
Chemical Derivatization: Derivatizing the carboxylic acid group of this compound with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can significantly improve ionization efficiency and detection sensitivity in positive ion mode.[1][2]
-
Optimized Extraction: Solid-Phase Extraction (SPE) is a popular and effective method for cleaning up biological samples and concentrating this compound, which helps to reduce matrix effects.
-
Instrument Parameters: Fine-tuning MS parameters such as collision energy and declustering potential for the specific MRM transitions of this compound is essential for maximizing signal intensity.
Q4: My immunoassay for this compound has a weak or no signal. What are the possible causes?
A4: A weak or absent signal in a competitive ELISA is a common issue. Potential causes include:
-
Reagent Problems: Check for expired reagents, improper storage, or incorrect preparation of standards and antibodies.
-
Procedural Errors: Ensure all incubation times and temperatures were followed correctly and that all necessary reagents were added in the proper sequence.
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of this compound. | Perform chemical derivatization with a reagent like AMPP to enhance ionization in positive ion mode.[1][2] |
| Co-elution with interfering substances from the sample matrix (matrix effects). | Optimize the solid-phase extraction (SPE) protocol to improve sample cleanup. Adjust the LC gradient to better separate this compound from interfering compounds. | |
| Suboptimal MS parameters. | Optimize collision energy and other MS parameters for the specific MRM transitions of this compound. | |
| Poor Peak Shape (Tailing or Broadening) | Column overload or contamination. | Dilute the sample or use a column with a higher loading capacity. Implement a column wash step between injections. |
| Inappropriate mobile phase composition. | Adjust the mobile phase pH or organic solvent composition to improve peak shape. | |
| High Background Noise | Contaminated LC system or solvents. | Flush the LC system with an appropriate cleaning solution. Use high-purity solvents and freshly prepared mobile phases. |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Air bubbles in the pump or column. | Degas the mobile phases and purge the pumps. |
Immunoassay (Competitive ELISA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before use.[3] |
| Incorrect reagent preparation or addition. | Double-check all dilutions and ensure reagents were added in the correct order.[4] | |
| Insufficient incubation times. | Adhere to the incubation times specified in the protocol.[5] | |
| Inactive enzyme conjugate. | Verify the activity of the enzyme conjugate and ensure proper storage. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[6][7] |
| Non-specific binding of antibodies. | Increase the concentration of the blocking agent or try a different blocking buffer.[7] | |
| Substrate solution exposed to light. | Protect the TMB substrate from light during storage and incubation.[3] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards and ensure accurate pipetting.[3][5] |
| Incorrect plate reading. | Read the plate immediately after adding the stop solution at the correct wavelength.[5] | |
| High Coefficient of Variation (CV) between Replicates | Pipetting inconsistency. | Use calibrated pipettes and practice consistent pipetting technique.[3][5] |
| Incomplete mixing in wells. | Gently tap the plate after adding reagents to ensure thorough mixing. |
Quantitative Data Summary
The following table provides a comparison of reported limits of detection (LOD) and quantification (LOQ) for eicosanoids, including the closely related 12-HETE, using different analytical methods. These values can serve as a benchmark for optimizing your this compound detection assays.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| 12(S)-HETE | LC-MS/MS | Murine Plasma | 0.15 ng/mL | 0.5 ng/mL | [5] |
| 12(R)-HETE | LC-MS/MS | Murine Plasma | 0.15 ng/mL | 0.5 ng/mL | [5] |
| Eicosanoids (general) | LC-MS/MS with AMPP Derivatization | Biological Samples | - | 200-900 fg on column | [1] |
| 12-HETE | Competitive ELISA | Universal | - | 0.188 ng/mL | [8] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and may require optimization for your specific sample type.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To a 1 mL aliquot of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., d4-12-OxoETE).
-
Add 4 mL of methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound and other lipids with 5 mL of methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
Detailed Methodology: Chemical Derivatization of this compound with AMPP
This protocol enhances the detection of this compound in positive ion mode LC-MS/MS.[1]
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of N-(4-aminomethylphenyl)pyridinium (AMPP) in a 1:1 mixture of acetonitrile (B52724) and water.
-
Prepare a 10 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water.
-
Prepare a 5 mg/mL solution of N-hydroxysuccinimide (NHS) in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample extract containing this compound, add 20 µL of the AMPP solution.
-
Add 10 µL of the EDC solution.
-
Add 10 µL of the NHS solution.
-
Vortex the mixture gently.
-
Incubate at 60°C for 30 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
After incubation, cool the sample to room temperature.
-
The sample can be directly injected into the LC-MS/MS system. The excess derivatization reagents typically elute in the void volume.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 12(S)-hydroxyeicosatetraenoic acid receptor interacts with steroid receptor coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fn-test.com [fn-test.com]
troubleshooting unexpected biological responses to 12-OxoETE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oxidized metabolite of arachidonic acid, formed from its precursor 12-hydroxyeicosatetraenoic acid (12-HETE) by the enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH) or through non-enzymatic dehydration of 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[1] It is known to be a bioactive lipid mediator involved in various physiological and pathological processes. The primary, currently understood mechanism of action for this compound is through the activation of the leukotriene B4 receptor 2 (BLT2), a low-affinity G-protein coupled receptor.[2][3] Activation of BLT2 by this compound can lead to downstream signaling events such as intracellular calcium mobilization and chemotaxis.[2] At higher concentrations, like other oxo-eicosanoids, it may also activate peroxisome proliferator-activated receptors (PPARs).[1]
Q2: What are the typical effective concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Based on published studies, a general starting range to consider is 4 µM to 40 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound for my experiments?
This compound is typically supplied as a solution in an organic solvent like ethanol. For experimental use, it is recommended to make fresh dilutions in a suitable buffer or cell culture medium. Due to its lipid nature, this compound may have limited solubility in aqueous solutions. It is advisable to consult the manufacturer's datasheet for specific solubility information. For long-term storage, it is recommended to store this compound at -80°C in the supplied organic solvent to maintain its stability.
Q4: How can I differentiate the biological effects of this compound from its precursor, 12-HETE?
Distinguishing the effects of this compound from 12-HETE can be challenging as they are structurally related and may have overlapping activities. However, they are known to have different primary receptors. 12-HETE is reported to signal through the G-protein coupled receptor GPR31, while this compound primarily signals through the BLT2 receptor.[1][3] Therefore, using specific antagonists for these receptors can help to dissect their individual contributions. Additionally, performing experiments with highly purified this compound and including 12-HETE as a separate experimental condition can help in comparing their effects. Liquid chromatography-mass spectrometry (LC-MS) can also be used to measure the levels of both compounds in your experimental system to monitor for any potential conversion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No biological response observed at expected concentrations. | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles may have led to degradation. 2. Low receptor expression: The target cells may not express the BLT2 receptor or express it at very low levels. 3. Suboptimal incubation time: The chosen time point may be too early or too late to observe the desired effect. 4. Insufficiently pure compound: The this compound preparation may contain impurities that interfere with its activity. | 1. Use a fresh aliquot of this compound stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify BLT2 receptor expression in your cell line using RT-qPCR or Western blotting. Consider using a positive control cell line known to respond to BLT2 agonists. 3. Perform a time-course experiment to identify the optimal incubation time for your specific endpoint. For example, calcium mobilization is a rapid event (minutes), while changes in gene expression or apoptosis may take several hours.[4] 4. Ensure you are using a high-purity grade of this compound from a reputable supplier. |
| High background or off-target effects observed. | 1. High concentration of this compound: Using concentrations that are too high can lead to non-specific effects or activation of other signaling pathways (e.g., PPARs).[1] 2. Contamination with 12-HETE: The observed effect might be due to the precursor, 12-HETE, which can have its own biological activities. 3. Solvent effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing cellular stress or other non-specific responses. | 1. Perform a dose-response curve to find the lowest effective concentration that elicits a specific response. 2. Use a BLT2 receptor antagonist to confirm that the observed effect is mediated through this receptor. If the effect persists, it may be an off-target effect or mediated by another receptor. 3. Include a vehicle control in your experiments (the same concentration of the solvent used to dissolve this compound) to account for any solvent-induced effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Instability of this compound in media: this compound may degrade over long incubation periods in cell culture media. 3. Pipetting errors: Inaccurate dilution of the stock solution can lead to variability in the final concentration. | 1. Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 3. Prepare a fresh dilution of this compound for each experiment from a concentrated stock solution to minimize errors. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration Range | 4 - 40 µM | Bovine Trophoblast Cells | [4] |
| Incubation Time for MMP Activation | 5 hours | Bovine Trophoblast Cells | [4] |
| Incubation Time for Apoptosis Induction | 24 hours | Bovine Trophoblast Cells | [4] |
Experimental Protocols
Western Blot Analysis of Downstream Signaling
This protocol is adapted for analyzing the activation of downstream signaling molecules following this compound treatment.
-
Cell Seeding: Plate your cells of interest at a suitable density in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
This compound Treatment: Prepare fresh dilutions of this compound in serum-free media or media with low serum. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for the determined incubation time (e.g., 15 min, 30 min, 1 hr). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of BLT2 signaling (e.g., phospho-ERK, phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control like β-actin or GAPDH.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium levels in response to this compound.
-
Cell Preparation: Harvest and resuspend your cells in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells to remove extracellular dye.
-
Baseline Measurement: Transfer the cells to a fluorometer or a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
This compound Stimulation: Add this compound at the desired final concentration and continue to monitor the fluorescence signal in real-time. A rapid increase in fluorescence indicates an influx of intracellular calcium.
-
Positive Control: Use a known calcium ionophore like ionomycin (B1663694) as a positive control to ensure that the cells are properly loaded with the dye and are capable of a calcium response.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence.
Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the chemotactic effect of this compound.
-
Cell Preparation: Culture your cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup:
-
Place cell culture inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.
-
In the lower chamber, add medium containing different concentrations of this compound as the chemoattractant. Include a negative control with serum-free medium only and a positive control with a known chemoattractant (e.g., 10% FBS).
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (this can range from 4 to 24 hours, depending on the cell type).
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the BLT2 receptor.
Caption: A logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 12-Oxoeicosatetraenoic acid, a candidate signal for placenta separation, activates matrix metalloproteinase and induces apoptosis in bovine trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 12-OxoETE and 12-HETE signaling
A Comparative Analysis of 12-OxoETE and 12-HETE Signaling
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) and 12-oxo-eicosatetraenoic acid (this compound) are bioactive lipid mediators derived from the metabolism of arachidonic acid.[1] As products of the 12-lipoxygenase (12-LOX) pathway, they play crucial roles in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[2][3][4] While structurally similar, these eicosanoids exhibit distinct signaling mechanisms, receptor preferences, and biological potencies. This guide provides an objective comparison of this compound and 12-HETE signaling, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Biosynthesis of 12-HETE and this compound
The generation of 12-HETE and this compound originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[1][5] The key enzyme initiating this cascade is 12-lipoxygenase (ALOX12), which catalyzes the insertion of oxygen into arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[6] This unstable intermediate is rapidly reduced by peroxidases to the more stable alcohol, 12(S)-HETE.[5]
Subsequent oxidation of 12-HETE by a microsomal NAD+-dependent enzyme, 12-hydroxyeicosanoid dehydrogenase (12-HEDH), yields this compound.[3][7] This dehydrogenase can act on both 12(S)-HETE and its enantiomer 12(R)-HETE.[3] An alternative pathway involves the dehydration of 12-HpETE, which can also form this compound.[3]
Receptor-Mediated Signaling Pathways
12-HETE and this compound exert their effects by engaging with distinct G protein-coupled receptors (GPCRs), leading to the activation of divergent downstream signaling cascades.
12-HETE Signaling
12(S)-HETE signaling is pleiotropic, involving multiple receptors and pathways.[8] Its primary high-affinity receptor is GPR31.[4][9] Upon binding, 12(S)-HETE-GPR31 coupling activates several key intracellular pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB cascades, which regulate cell survival, proliferation, migration, and inflammation.[2][5][10]
Additionally, 12-HETE can act as a low-affinity agonist at the leukotriene B4 receptor 2 (BLT2).[2][11] This interaction also contributes to its pro-inflammatory and migratory effects. Some studies also report that 12-HETE can competitively antagonize the thromboxane (B8750289) A2 (TP) receptor.[9][11]
This compound Signaling
In contrast to 12-HETE, the known signaling of this compound is more constrained. Experimental evidence indicates that this compound acts via the BLT2 receptor.[11][12] Its engagement with BLT2 primarily leads to the mobilization of intracellular calcium, a key second messenger for cell activation and chemotaxis.[11][12] Notably, this compound does not appear to interact with the high-affinity LTB4 receptor (BLT1) or the receptor for 5-oxo-ETE.[12]
Comparative Biological Activity Data
The functional differences between 12-HETE and this compound are evident in their relative potencies in biological assays. Studies on human polymorphonuclear leukocytes (PMNs) provide a clear quantitative comparison. 12-HETE enantiomers are significantly more potent than this compound at inducing calcium transients and aggregation, while this compound is largely inactive in promoting degranulation.[12]
| Compound | Relative Potency (Ca²⁺ Mobilization & Aggregation) | Degranulation Effect | Primary Receptor |
| 12(R)-HETE | 0.1 | None | BLT2 |
| 12(S)-HETE | 0.01 | None | GPR31, BLT2 |
| This compound | 0.003 | None | BLT2 |
| Data summarized from Powell et al. (1995), with potency relative to 5-HETE (=1).[12] |
Key Experimental Protocols
Protocol 1: Quantification of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the standard method for extracting and quantifying 12-HETE and this compound from biological samples.
1. Sample Preparation and Extraction:
-
Homogenize ~10 mg of tissue or cell pellet in 90 µL of methanol.[13]
-
Add an internal standard mixture (e.g., 1 ng each of 12(±)-HETE-d8 and 5(S)-HETE-d8).[13]
-
Vortex and centrifuge to pellet proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
System: Use a UPLC system like the ACQUITY UPLC (Waters).[13]
-
Column: Employ a reverse-phase column such as an ACQUITY UPLC HSS T3 (1.8 µM, 2.1 x 150 mm).[13]
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[13]
-
Chiral Separation (Optional): For separating R and S enantiomers, use a chiral column like the Lux Amylose-2 (150 x 2.0 mm) with a specialized acetonitrile/water gradient.[13]
3. Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer (e.g., Waters TQS).[13]
-
Ionization: Operate in negative electrospray ionization (ESI-) mode.[13]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode with the following transitions:
Protocol 2: Analysis of Signaling Pathway Activation by Western Blot
This method is used to detect the phosphorylation of key signaling proteins like Akt and ERK following cell stimulation.
1. Cell Culture and Treatment:
-
Culture cells (e.g., pulmonary artery endothelial cells) to desired confluency.[10]
-
Serum-starve cells for 24 hours to reduce basal signaling.[10]
-
Treat cells with 12-HETE (e.g., 1 µM) or this compound for various time points (e.g., 0, 5, 15, 30 minutes).[10]
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The signaling pathways of 12-HETE and this compound, while originating from the same metabolic cascade, show significant divergence. 12-HETE is a pleiotropic signaling molecule that acts through multiple receptors, most notably the high-affinity GPR31, to activate robust pro-inflammatory, survival, and migratory pathways like PI3K/Akt and MAPK.[8][9][10] In contrast, this compound exhibits a more restricted signaling profile, primarily acting through the low-affinity BLT2 receptor to induce calcium mobilization.[11][12] This is reflected in its lower biological potency compared to its precursor, 12-HETE, in neutrophil activation assays.[12] Understanding these distinct signaling mechanisms is critical for developing targeted therapeutic strategies aimed at modulating the 12-lipoxygenase pathway in disease.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ALOX12 - Wikipedia [en.wikipedia.org]
- 7. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 12. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling GPR31 as the High-Affinity Receptor for 12(S)-HETE: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the G-protein coupled receptor 31 (GPR31) as the specific, high-affinity receptor for the bioactive lipid 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This analysis includes a review of alternative receptors and detailed experimental methodologies.
Executive Summary
Comparative Analysis of Receptor Binding and Activation
The validation of GPR31 as the 12(S)-HETE receptor has been primarily demonstrated through its high-affinity binding and specific activation of downstream signaling cascades. The following table summarizes the key quantitative data from these validation experiments and compares them with alternative receptors.
| Receptor | Ligand | Binding Affinity (Kd) | G-Protein Coupling | Downstream Signaling Pathways | Key Findings |
| GPR31 | 12(S)-HETE | 4.8 ± 0.12 nM[1][2] | Gαi/o[1][3][4] | MEK, ERK1/2, NFκB[1][5] | High-affinity, stereospecific binding; activation is GPR31-dependent.[1] |
| BLT2 | 12(S)-HETE | Lower affinity than GPR31[6] | - | Superoxide production[7] | Considered a low-affinity receptor for 12(S)-HETE.[3] |
| TP Receptor | 12(S)-HETE / 12(R)-HETE | Competitive antagonist | - | Promotes relaxation of arteries[3][8] | 12(S)-HETE acts as a competitive inhibitor.[3] |
Experimental Validation of GPR31 as the 12(S)-HETE Receptor
The identification of GPR31 as the 12(S)-HETE receptor was the result of a series of rigorous experiments designed to characterize the binding, G-protein coupling, and functional signaling of this receptor-ligand pair.
Radioligand Binding Assays
These assays were crucial in demonstrating the direct, high-affinity, and specific interaction between 12(S)-HETE and GPR31.
Experimental Protocol:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells, which do not endogenously express 12(S)-HETE binding sites, were transiently transfected with a GPR31 expression vector or a control vector (pcDNA).[1][6]
-
Membrane Preparation: Plasma membranes from transfected CHO cells were isolated.
-
Binding Reaction: Membranes were incubated with varying concentrations of radiolabeled 12-(S)-[³H]HETE in the presence or absence of a large excess of non-radiolabeled 12(S)-HETE to determine specific binding.[1][6]
-
Data Analysis: The binding data was analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]
Key Findings:
-
GPR31-transfected CHO cells exhibited high-affinity and saturable binding of 12-(S)-[³H]HETE with a Kd of approximately 4.8 nM.[1][2]
-
Parental and mock-transfected CHO cells showed no specific binding, confirming that the binding was GPR31-dependent.[1][6]
-
Competition assays demonstrated stereospecificity, with 12(S)-HETE effectively displacing the radioligand, while 12(R)-HETE was a much less effective competitor.[1]
GTPγS Coupling Assay
This assay confirmed that GPR31 is a functional G protein-coupled receptor that is activated by 12(S)-HETE.
Experimental Protocol:
-
Membrane Preparation: Plasma membranes from GPR31-transfected cells were prepared.
-
GTPγS Binding Reaction: Membranes were incubated with various concentrations of 12(S)-HETE in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G proteins upon receptor activation was quantified.
-
Data Analysis: Dose-response curves were generated to calculate the EC50 value, representing the concentration of 12(S)-HETE that produces 50% of the maximal response.
Key Findings:
-
12(S)-HETE stimulated GTPγS binding in membranes from GPR31-transfected cells in a dose-dependent manner with an EC50 of 0.28 nM.[1][2] This potent activation further supports the high-affinity nature of the interaction.
Downstream Signaling Pathway Activation
To confirm that the binding of 12(S)-HETE to GPR31 leads to a functional cellular response, the activation of downstream signaling pathways was investigated.
Experimental Protocol:
-
Cell Culture and Treatment: Cells expressing GPR31 (e.g., transfected CHO or COS-7 cells, or PC-3 prostate cancer cells which endogenously express GPR31) were treated with 12(S)-HETE.[1][5]
-
Western Blot Analysis: Cell lysates were collected and subjected to Western blotting to detect the phosphorylated (activated) forms of signaling proteins like MEK and ERK1/2.[5]
-
NFκB Luciferase Assay: Cells were co-transfected with a GPR31 expression vector and a luciferase reporter plasmid under the control of an NFκB promoter. Luciferase activity was measured as an indicator of NFκB activation.[1][5]
-
Pertussis Toxin Inhibition: To identify the G-protein subtype involved, cells were pre-treated with pertussis toxin, an inhibitor of Gαi/o proteins, before stimulation with 12(S)-HETE.[1][4]
Key Findings:
-
Treatment with 12(S)-HETE led to the activation of MEK, ERK1/2, and NFκB in GPR31-expressing cells.[1][5]
-
This activation was not observed in mock-transfected cells, demonstrating its GPR31-dependence.[5]
-
Pertussis toxin inhibited 12(S)-HETE-mediated ERK1/2 activation, indicating that GPR31 couples to Gαi/o proteins.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of 12(S)-HETE through GPR31 and the general workflow of the key validation experiments.
Caption: 12(S)-HETE/GPR31 Signaling Pathway.
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 12-OxoETE and Its Metabolic Precursors in Cellular Signaling
A detailed examination of the bioactivities of 12-oxo-eicosatetraenoic acid (12-OxoETE) and its metabolic precursors, arachidonic acid (AA), 12-hydroperoxyeicosatetraenoic acid (12-HpETE), and 12-hydroxyeicosatetraenoic acid (12-HETE), reveals distinct and sometimes contrasting effects in various biological systems. This guide provides a comparative overview of their roles in cellular signaling, supported by experimental data, to aid researchers in the fields of inflammation, cancer biology, and drug development.
Metabolic Pathway and Key Intermediates
The biosynthesis of this compound originates from the polyunsaturated fatty acid, arachidonic acid. The pathway is initiated by the action of 12-lipoxygenase (12-LOX), which converts arachidonic acid into 12-HpETE. This unstable intermediate is then rapidly reduced to the more stable 12-HETE. Subsequently, this compound can be formed through two principal routes: the oxidation of 12-HETE by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) or directly from 12-HpETE via dehydration.[1]
Caption: Biosynthesis of this compound from Arachidonic Acid.
Comparative Biological Activities: A Quantitative Overview
Experimental evidence highlights significant differences in the potencies of this compound and its precursors in modulating key cellular responses, particularly in inflammatory cells like neutrophils.
| Compound | Biological Effect | Cell Type | Relative Potency (5-HETE = 1) | Threshold Concentration | EC₅₀/IC₅₀ | Reference |
| This compound | Neutrophil Aggregation | Human Neutrophils | 0.003 | Not Reported | Not Reported | [2] |
| Neutrophil Ca²⁺ Mobilization | Human Neutrophils | 0.003 | Not Reported | Not Reported | [2] | |
| 12(S)-HETE | Neutrophil Aggregation | Human Neutrophils | 0.01 | Not Reported | Not Reported | [2] |
| Neutrophil Ca²⁺ Mobilization | Human Neutrophils | 0.01 | 5 ng/ml (1.5 x 10⁻⁸ M) | Not Reported | [2][3] | |
| Anti-apoptotic effect | Ovarian Cancer Cells | Not Reported | Not Reported | IC₅₀ = 1.13 µM (caspase-3 inhibition) | ||
| 12(R)-HETE | Neutrophil Aggregation | Human Neutrophils | 0.1 | Not Reported | Not Reported | [2] |
| Neutrophil Ca²⁺ Mobilization | Human Neutrophils | 0.1 | Not Reported | Not Reported | [2] | |
| 12-HpETE | Neutrophil Ca²⁺ Mobilization | Human Neutrophils | Less potent than 12-HETE | 10 ng/ml | Not Reported | [3] |
Signaling Pathways and Mechanisms of Action
12-HETE is a well-characterized signaling molecule that exerts its effects through specific cell surface receptors. It is a known agonist for the G protein-coupled receptor GPR31, also designated as the 12-HETE receptor.[1][4] Activation of GPR31 by 12-HETE can trigger multiple downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are involved in cell proliferation, survival, migration, and inflammation.[5]
In contrast, the signaling mechanisms of this compound are less defined. Some evidence suggests that it may act via the leukotriene B4 (LTB4) receptor, BLT2, to induce calcium mobilization in neutrophils.[6] This indicates a potential for crosstalk and differential receptor usage between these closely related lipid mediators.
Caption: Signaling pathways of 12-HETE and this compound.
Experimental Protocols
Neutrophil Aggregation Assay
This assay is used to compare the ability of this compound and its precursors to induce neutrophil aggregation.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a buffer containing cytochalasin B, which enhances the aggregation response.
-
Stimulation: The neutrophil suspension is placed in an aggregometer, and a baseline is established. The test compounds (this compound, 12-HETE, 12-HpETE, or vehicle control) are added at various concentrations.
-
Measurement: Aggregation is monitored as an increase in light transmittance over time. The extent and rate of aggregation are recorded.
-
Data Analysis: Dose-response curves are generated to determine the relative potencies of the compounds.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of the eicosanoids to induce an increase in intracellular calcium concentration, a key second messenger in cell activation.
-
Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.
-
Cell Washing and Resuspension: After loading, the cells are washed to remove extracellular dye and resuspended in a calcium-containing buffer.
-
Fluorometric Measurement: The cell suspension is placed in a fluorometer cuvette with constant stirring. Baseline fluorescence is recorded.
-
Stimulation: The test compounds are added to the cuvette, and the change in fluorescence is monitored over time. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak increase in intracellular calcium concentration is determined for each compound at different concentrations to establish dose-response relationships.
Caption: Workflow for comparing eicosanoid effects.
Conclusion
The metabolic conversion of arachidonic acid through the 12-LOX pathway generates a series of bioactive lipids with distinct cellular effects. While 12-HETE is a potent signaling molecule with well-documented pro-inflammatory and pro-cancer activities mediated through GPR31, its oxidized metabolite, this compound, exhibits significantly lower potency in activating neutrophils. The immediate precursor, 12-HpETE, is also bioactive but appears to be less potent than 12-HETE in inducing calcium mobilization. These findings underscore the importance of specific enzymatic conversions in modulating the biological activity of lipid mediators and highlight the need for careful consideration of the specific metabolite being investigated in experimental systems. Further research is warranted to fully elucidate the receptor and signaling mechanisms of this compound and to explore the therapeutic potential of targeting specific enzymes in this metabolic pathway.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
comparative study of 12-OxoETE levels in healthy versus diseased tissues
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators in pathology is paramount. This guide provides a comparative overview of 12-oxo-eicosatetraenoic acid (12-OxoETE), a metabolite of arachidonic acid, in healthy versus diseased tissues. While direct quantitative data for this compound remains emerging, this document synthesizes available information on its biosynthesis, signaling, and analytical methodologies, using its precursor, 12-hydroxyeicosatetraenoic acid (12-HETE), as a proxy where necessary to highlight disease-relevant alterations in the 12-lipoxygenase pathway.
Data Presentation: 12-HETE Levels as an Indicator of the 12-LOX Pathway in Health and Disease
Direct comparative studies on this compound concentrations in various healthy and diseased human tissues are currently limited in published literature. However, its immediate precursor, 12-HETE, has been extensively studied and its elevated levels are strongly associated with a range of pathologies. The enzyme responsible for the conversion of 12-HETE to this compound is 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1][2] The following table summarizes representative findings on 12-HETE levels, offering an indirect but valuable insight into the potential dysregulation of the pathway leading to this compound in diseased states.
| Disease State | Tissue/Sample Type | Finding in Diseased Tissue vs. Healthy Control | Reference |
| Cancer | Prostate Cancer Tissue | >9-fold increase in 12-HETE levels. | Wikipedia |
| Ovarian Carcinoma | Higher expression of 12-lipoxygenase (12-LOX). | --INVALID-LINK-- | |
| Pancreatic Cancer | Reduced expression of 15-LOX-1 (which can produce 12-HETE). | --INVALID-LINK-- | |
| Cardiovascular Disease | Atherosclerotic Plaques | Presence of 12-HETE identified. | --INVALID-LINK-- |
| Plasma of Patients with Essential Hypertension | Significantly higher basal platelet 12(S)-HETE levels (3.56±1.22 ng/10^6 platelets vs. 0.64±0.13 ng/10^6 platelets). | --INVALID-LINK-- | |
| Plasma of Diabetic Patients with Coronary Artery Disease | 12(S)-HETE levels were higher compared to diabetic patients without CAD and healthy controls. | --INVALID-LINK-- | |
| Neurodegenerative Disease | Alzheimer's Disease Brain (Frontal and Temporal Regions) | Higher amounts of 12/15-LOX and markedly elevated levels of 12/15-HETEs. | |
| Cerebrospinal Fluid of Subarachnoid Hemorrhage Patients | Presence of 12-HETE detected. | --INVALID-LINK-- | |
| Inflammatory Disease | Psoriatic Lesions | Presence of 12R-HETE. | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's biological context and the methodologies for its study, the following diagrams illustrate its biosynthetic pathway, putative signaling mechanisms, and a standard workflow for its quantification.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
Tissue Sample Preparation and Lipid Extraction
This protocol is a composite of established methods for eicosanoid extraction from biological tissues.
a. Materials and Reagents:
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Chloroform (B151607), Methanol (B129727), and Water (HPLC grade)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standards (e.g., deuterated this compound or a related deuterated eicosanoid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water, hexane, ethyl acetate)
-
Nitrogen gas evaporator
b. Protocol:
-
Tissue Homogenization: Weigh the frozen tissue sample (typically 50-100 mg) and immediately homogenize it in a cold solution of methanol containing an antioxidant like BHT to prevent auto-oxidation of lipids.
-
Lipid Extraction (Folch Method):
-
To the homogenate, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v).
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Saponification (Optional, for total eicosanoids): To measure both free and esterified this compound, the dried lipid extract can be saponified using a mild base (e.g., KOH in methanol) to release esterified eicosanoids. The sample is then neutralized and re-extracted.
-
Solid Phase Extraction (SPE) for Purification:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elute the eicosanoids, including this compound, with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the sensitive and specific quantification of this compound.
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reverse-phase C18 column suitable for lipid analysis.
-
A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
b. LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the eicosanoids. The specific gradient will need to be optimized for the particular column and instrument.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion mode is generally preferred for eicosanoids due to the presence of the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation for quantification. It involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard.
-
The precursor ion for this compound will be its [M-H]⁻ ion.
-
Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The specific fragmentation pattern will need to be determined by infusing a pure standard of this compound.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
-
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 12-OxoETE Detection: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of 12-oxo-eicosatetraenoic acid (12-OxoETE), direct immunodetection remains a significant challenge. Following a comprehensive search of commercially available antibodies, this guide concludes that there are currently no specific antibodies that selectively target this compound for use in standard immunoassays like ELISA, Western Blot, or Immunohistochemistry.
Instead, the scientific community largely relies on analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of this compound in biological samples. This guide will provide an overview of the current landscape, including a comparison of antibodies for the closely related precursor molecule, 12-hydroxyeicosatetraenoic acid (12-HETE), and relevant experimental protocols.
The Challenge of this compound Antibody Development
The small size and lipid nature of this compound make it a difficult antigen for generating specific antibodies. The subtle difference between this compound and its precursor 12-HETE, a single ketone group versus a hydroxyl group, poses a significant hurdle for achieving high specificity and avoiding cross-reactivity. As a result, researchers seeking to understand the function of this compound often turn to measuring its precursor, 12-HETE, as an indirect indicator or utilize sophisticated analytical techniques.
Head-to-Head Comparison of 12-HETE Antibodies
While direct this compound antibodies are not available, several commercial antibodies targeting 12-HETE can be used to study the broader 12-lipoxygenase pathway. Below is a comparison of commercially available 12-HETE ELISA kits, which are commonly used for quantification.
| Vendor | Product Name | Assay Type | Sample Type | Range | Sensitivity |
| Cayman Chemical | 12(S)-HETE ELISA Kit | Competitive ELISA | Plasma, Serum, other matrices | 0.091-200 ng/ml | ~0.5 ng/ml |
| MyBioSource | Mouse 12-HETE ELISA Kit | Sandwich ELISA | Body fluids, tissue homogenates | 1.56-100 ng/mL | Up to 0.5 ng/mL |
| MyBioSource | General 12-HETE ELISA Kit | Competitive ELISA | Serum, Plasma, Cell Culture Supernatant | 0.313-20ng/ml | 0.188ng/ml |
| FineTest | 12-HETE ELISA Kit | Competitive ELISA | Serum, Plasma, Cell Culture Supernatant | 0.313-20ng/ml | 0.188ng/ml |
This compound Signaling Pathway
This compound is a bioactive lipid derived from the oxidation of 12-HETE.[1] It is known to exert its biological effects by interacting with specific receptors, leading to downstream signaling cascades that can influence a variety of cellular processes. One of the key receptors implicated in this compound signaling is the leukotriene B4 receptor 2 (BLT2). The binding of this compound to BLT2 can trigger intracellular calcium mobilization, a critical event in cell activation. While the G protein-coupled receptor GPR31 is primarily associated with 12-HETE, some studies suggest potential cross-reactivity or involvement in the broader signaling of 12-lipoxygenase metabolites.[1]
References
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct cellular responses elicited by 12-OxoETE and its related lipid mediators, 12-HETE and 5-Oxo-ETE. This document provides a comparative overview of their effects on gene expression, details of experimental methodologies, and visual representations of the key signaling pathways involved.
This guide synthesizes available data to offer a comparative analysis of the gene expression profiles induced by 12-oxo-eicosatetraenoic acid (this compound) and the related bioactive lipids, 12-hydroxyeicosatetraenoic acid (12-HETE) and 5-oxo-eicosatetraenoic acid (5-Oxo-ETE). Understanding the distinct transcriptional landscapes shaped by these molecules is crucial for elucidating their roles in physiological and pathological processes and for the development of targeted therapeutics.
Comparative Gene Expression Analysis
While direct, side-by-side comparative transcriptomic studies of this compound, 12-HETE, and 5-Oxo-ETE are limited in publicly available literature, this section consolidates findings from individual studies to provide a comparative overview of their known effects on gene expression.
Table 1: Comparison of Genes and Pathways Modulated by 12-HETE and 5-Oxo-ETE
| Lipid Mediator | Key Regulated Genes/Pathways | Cellular Context | Observed Effects |
| 12(S)-HETE | Pro-inflammatory Genes: - Tumor Necrosis Factor-alpha (TNF-α)[1]- Monocyte Chemoattractant Protein-1 (MCP-1)[1]- Interleukin-6 (IL-6)[1]Signaling Pathways: - PI3K/Akt/NF-κB pathway[2] | Mesangial cells, various cancer cell lines | Upregulation of inflammatory gene expression, promotion of cell proliferation and migration.[1][2] |
| 5-Oxo-ETE | Receptors & Signaling: - OXE receptor (OXER1)[3]Cellular Processes: - Eosinophil and neutrophil chemotaxis-related genes | Eosinophils, neutrophils, basophils, monocytes | Potent chemoattractant for eosinophils and neutrophils, suggesting a role in allergic and inflammatory responses.[4] |
Signaling Pathways
The distinct biological effects of these lipids are mediated by specific receptors and downstream signaling cascades, which in turn regulate gene expression.
This compound and 12-HETE Signaling
12-HETE is a well-characterized product of the 12-lipoxygenase (12-LOX) pathway and can be further metabolized to this compound. 12S-HETE is known to exert its effects through the G-protein coupled receptor GPR31.[3] Activation of this pathway can lead to the modulation of various downstream signaling cascades, including the PI3K/Akt/NF-κB pathway, which is pivotal in regulating inflammation and cell survival.[2] Both 12-HETE and this compound are also recognized as potential ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid metabolism and inflammation.[5]
5-Oxo-ETE Signaling
5-Oxo-ETE is a potent chemoattractant for inflammatory cells, particularly eosinophils and neutrophils.[4] It mediates its effects through the specific G-protein coupled receptor OXER1.[3] The activation of OXER1 by 5-Oxo-ETE leads to a cascade of intracellular events, including calcium mobilization and the activation of downstream signaling pathways that ultimately regulate the expression of genes involved in cell migration and inflammation.
Experimental Protocols
The following sections provide an overview of the general methodologies used to investigate the effects of these lipid mediators on gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the biological context, including mesangial cells, cancer cell lines (e.g., for 12-HETE studies), and primary immune cells like neutrophils and eosinophils (for 5-Oxo-ETE studies).
-
Lipid Treatment: Cells are typically cultured to a specific confluency and then treated with the lipid mediator of interest (this compound, 12-HETE, or 5-Oxo-ETE) at various concentrations and for different time points. A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel.
RNA Isolation and Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated and control cells using standard methods, such as TRIzol reagent or commercially available kits. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Analysis: For microarray analysis, the extracted RNA is converted to labeled cRNA and hybridized to a microarray chip containing probes for thousands of genes. The chip is then scanned, and the signal intensities are quantified to determine the relative expression level of each gene.
-
RNA-Sequencing (RNA-Seq): For RNA-Seq, the extracted RNA is used to construct a cDNA library, which is then sequenced using a next-generation sequencing platform. The resulting sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is counted to determine its expression level.
-
Data Analysis: Both microarray and RNA-Seq data undergo rigorous statistical analysis to identify differentially expressed genes between the treated and control groups. This typically involves normalization, statistical testing (e.g., t-test or DESeq2), and correction for multiple testing.
Experimental Workflow
The general workflow for studying the gene expression profiles induced by these lipids is as follows:
Conclusion
This compound, 12-HETE, and 5-Oxo-ETE are potent lipid mediators that elicit distinct biological responses, in part, by modulating gene expression. While 12-HETE is known to promote the expression of pro-inflammatory genes and 5-Oxo-ETE is a powerful chemoattractant for immune cells, the specific transcriptional signature of this compound remains an area for further investigation. The signaling pathways and experimental approaches outlined in this guide provide a framework for future research aimed at comprehensively characterizing and comparing the gene expression profiles induced by these important lipid molecules. Such studies will be invaluable for understanding their roles in health and disease and for the identification of new therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genetic and Epigenetic Regulation of Lipoxygenase Pathways and Reverse Cholesterol Transport in Atherogenesis [mdpi.com]
Unraveling the Signal: A Comparative Guide to 12-OxoETE Downstream Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream signaling pathways activated by 12-OxoETE, contrasting its performance with key alternatives and supported by experimental data. We delve into the molecular mechanisms, offer detailed experimental protocols, and present quantitative data to facilitate a comprehensive understanding of this potent lipid mediator.
12-Oxo-5,8,10,14-eicosatetraenoic acid (this compound) is a bioactive lipid metabolite derived from arachidonic acid via the 12-lipoxygenase pathway. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation. Understanding the intricate signaling cascades initiated by this compound is paramount for the development of novel therapeutics targeting these pathways.
Comparative Analysis of Signaling Activation
This compound primarily exerts its effects through the G protein-coupled receptor BLT2, a low-affinity receptor for leukotriene B4 (LTB4). Its signaling profile is compared here with two other well-characterized eicosanoids: 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which acts through the OXE receptor, and LTB4, a potent inflammatory mediator that signals through both high-affinity (BLT1) and low-affinity (BLT2) receptors.
| Agonist | Primary Receptor(s) | Key Downstream Signaling Events | Potency (Calcium Mobilization in Neutrophils) |
| This compound | BLT2 | Intracellular Ca²⁺ mobilization, MAP Kinase (ERK, JNK) activation, Rho GTPase (Cdc42, Rac1) activation. | Detectable at ≥ 10⁻⁸ M.[1] |
| 5-oxo-ETE | OXER1 | Intracellular Ca²⁺ mobilization, MAP Kinase activation. | EC₅₀ ≈ 6 nM.[2] |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Intracellular Ca²⁺ mobilization, MAP Kinase (ERK, JNK, p38) activation, Rac-dependent ROS generation. | EC₅₀ (BLT1) ≈ 6.6 nM; EC₅₀ (BLT2) ≈ 142 nM.[3] |
Note: Some data for MAPK and Rho GTPase activation by this compound is inferred from studies on its immediate precursor, 12(S)-HETE, which also signals through BLT2.
Delving into the Downstream Signaling Cascades
The binding of this compound to the BLT2 receptor initiates a cascade of intracellular events, leading to diverse cellular responses. The primary signaling pathways activated are detailed below.
Intracellular Calcium Mobilization
A hallmark of this compound signaling is a rapid and dose-dependent increase in intracellular free calcium concentration ([Ca²⁺]i). This is a critical second messenger that orchestrates a multitude of cellular processes. Pre-exposure of neutrophils to LTB4 can abolish the calcium mobilization induced by this compound, suggesting a shared signaling mechanism through the LTB4 receptor.[1]
Mitogen-Activated Protein (MAP) Kinase Pathway
Studies on 12(S)-HETE, the precursor to this compound, have demonstrated the activation of the MAP kinase signaling cascade, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[4] This pathway is crucial for regulating gene expression, cell proliferation, and survival.
Rho Family GTPase Activation
The Rho family of small GTPases, including Cdc42 and Rac1, are key regulators of the actin cytoskeleton and are involved in cell migration and adhesion. 12(S)-HETE has been shown to activate both Cdc42 and Rac1, suggesting a similar role for this compound in modulating cellular motility.[4]
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, we provide outlines of the key experimental protocols used to investigate this compound's signaling pathways.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This ratiometric fluorescence method is widely used to quantify changes in intracellular calcium concentration.
Protocol Outline:
-
Cell Culture: Plate cells on glass coverslips and culture to the desired confluency.
-
Fura-2 AM Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with buffer to remove extracellular dye.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
Western Blot Analysis of MAP Kinase Phosphorylation
This technique is used to detect the activation of MAP kinases by identifying their phosphorylated forms.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAP kinase of interest (e.g., anti-phospho-ERK).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total ERK or GAPDH).
Rho GTPase Activation Assay (Pull-down Assay)
This assay is used to specifically isolate and quantify the active, GTP-bound form of Rho GTPases.
Protocol Outline:
-
Cell Treatment and Lysis: Stimulate cells with this compound and lyse them in a buffer that preserves GTPase activity.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., PAK-PBD for Rac/Cdc42) immobilized on glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze them by Western blotting using an antibody specific for the Rho GTPase of interest (e.g., anti-Rac1 or anti-Cdc42).
-
Analysis: Compare the amount of GTP-bound Rho GTPase in stimulated versus unstimulated cells.
This guide provides a foundational understanding of the signaling pathways activated by this compound. Further research is warranted to fully elucidate the intricate network of interactions and to identify novel therapeutic targets within these cascades.
References
- 1. Activation of Rac-1 and Cdc42 stabilizes the microvascular endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 12-OxoETE
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 12-OxoETE are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Understanding the Hazards
This compound (12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid) is typically supplied as a solution in an organic solvent, most commonly ethanol.[1] While this compound itself is not classified as hazardous, the solvent presents the primary hazard. Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness. Therefore, disposal procedures must primarily address the risks associated with the flammable solvent.
Quantitative Hazard Data
The following table summarizes the key hazard information for the typical solvent used with this compound.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor. |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H336: May cause drowsiness or dizziness. |
Data derived from a representative Safety Data Sheet for a product in a flammable solvent.
Experimental Protocol: Waste Neutralization
Direct neutralization of this compound is not a standard laboratory procedure due to its biological activity and the primary hazard being the solvent. The focus is on the safe disposal of the solvent carrier.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe disposal of this compound solutions.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles.
-
Flame-retardant laboratory coat.
-
Chemical-resistant gloves (nitrile or neoprene).
2. Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for flammable organic solvents.
-
The container must be made of a material compatible with ethanol.
-
Never mix this compound solutions with incompatible waste streams, such as strong oxidizing agents.
3. Transferring Waste:
-
Conduct all transfers of this compound waste solution within a certified chemical fume hood to minimize inhalation exposure and the risk of ignition.
-
Avoid generating aerosols during transfer.
-
Ensure the waste container is kept closed except when adding waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
The storage area should be away from sources of ignition, such as open flames, hot surfaces, and sparks.
-
Ensure the container is properly grounded and bonded if large quantities are being handled.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound solutions down the drain or in regular trash.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal of this compound.
This guide provides the essential framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
Essential Safety and Operational Guide for Handling 12-OxoETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-OxoETE). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Precautions
This compound should be treated as a hazardous substance. The product from Cayman Chemical (Item No. 34580) is supplied as a solution in ethanol (B145695), a flammable liquid.[1] All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing that fully covers the arms and legs. |
| Respiratory Protection | All work should be performed in a chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a risk assessment should be conducted to determine the need for a respirator. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Storage and Stability:
Upon receipt, store this compound at -80°C.[1] The product is stable for at least two years at this temperature.[1]
Preparation of Stock Solutions:
This compound is supplied in ethanol.[1] To prepare a working solution, the ethanol can be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a solvent of choice, such as DMSO or dimethylformamide.
Experimental Workflow for a Calcium Mobilization Assay
The following is a representative protocol for a common application of this compound, measuring its effect on intracellular calcium levels in neutrophils.[2]
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the high-affinity leukotriene B4 receptor, BLT1, a G-protein coupled receptor (GPCR).[2][3] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis and inflammation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
-
Solvent Waste: Unused solutions of this compound in ethanol should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Aqueous Waste: If the experiment involves aqueous solutions, these should also be collected as hazardous waste. Do not dispose of down the drain.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound in ethanol," and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Decontamination:
-
All non-disposable labware and surfaces that have come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol), followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Calcium mobilization and right-angle light scatter responses to 12-oxo-derivatives of arachidonic acid in neutrophils: evidence for the involvement of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
